MS39N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H71ClFN9O7S |
|---|---|
Molecular Weight |
1056.7 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51+/m0/s1 |
InChI Key |
HLFLODKZIGYHNR-YFXVFWABSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MS39N: Chemical Structure and Properties
It appears that "MS39N" is not a recognized chemical identifier in publicly available scientific databases. Extensive searches for a compound with this designation have not yielded a positive identification. Therefore, it is not possible to provide a detailed technical guide on its chemical structure, properties, and associated experimental protocols.
For researchers, scientists, and drug development professionals, accurate identification of a chemical compound is the critical first step in accessing reliable data. Standard chemical identifiers include:
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CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
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IUPAC Name: The systematic name assigned based on the chemical structure according to the rules of the International Union of Pure and Applied Chemistry.
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Common or Trivial Name: A non-systematic name that is widely used.
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InChI (International Chemical Identifier) and InChIKey: A textual identifier that encodes the molecular structure.
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SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.
Without a valid identifier, information regarding a compound's physicochemical properties, biological activity, and associated signaling pathways cannot be retrieved.
To obtain the requested information, please verify the chemical name, CAS number, or any other available identifier for the compound of interest. Once the correct identity of the molecule is established, a comprehensive technical guide can be developed.
Unraveling the Mechanism of Action of MS39N: A Technical Overview
Currently, there is no publicly available scientific literature, preclinical data, or clinical trial information for a compound designated as MS39N. As such, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
For a comprehensive analysis and the creation of an in-depth technical guide as requested, specific information regarding this compound would be required. This would typically include:
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Target Identification and Validation: Data identifying the primary molecular target(s) of this compound.
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Preclinical Study Reports: In vitro and in vivo studies detailing the compound's activity, potency, selectivity, and efficacy in disease models.
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Pharmacokinetic and Pharmacodynamic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship.
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Toxicology Reports: Safety data from preclinical studies.
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Clinical Trial Protocols and Results: If applicable, information from human studies.
Once such information becomes available, a thorough guide could be developed. For illustrative purposes, this guide would be structured to include the following sections:
Hypothetical Structure of an this compound Technical Guide
Introduction
This section would provide a high-level overview of this compound, its therapeutic potential, and the scope of the document.
Molecular Target and Binding Characteristics
Details on the specific protein, enzyme, or pathway that this compound interacts with would be presented. Quantitative data on its binding affinity and kinetics would be summarized in a table.
Table 1: Hypothetical Binding Affinity and Potency of this compound
| Parameter | Value | Experimental Assay |
| IC50 | Data | e.g., In vitro kinase assay |
| Ki | Data | e.g., Radioligand binding assay |
| EC50 | Data | e.g., Cell-based functional assay |
Signaling Pathway Modulation
A detailed explanation of how this compound's interaction with its target modulates downstream signaling pathways would be provided. This would be accompanied by a Graphviz diagram illustrating the pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
This section would provide detailed methodologies for key experiments.
Example: In Vitro Kinase Assay Protocol
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Reagents: Recombinant target kinase, substrate peptide, ATP, this compound at various concentrations, assay buffer.
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Procedure:
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Incubate the kinase and this compound for a specified time.
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Initiate the reaction by adding the substrate and ATP.
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Stop the reaction after a defined period.
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Quantify kinase activity (e.g., via phosphorylation of the substrate).
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Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Preclinical Efficacy
A summary of in vivo studies in relevant animal models would be presented, with quantitative data on efficacy endpoints organized in a table.
Table 2: Hypothetical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| e.g., Xenograft Mouse Model | e.g., 10 mg/kg, oral, daily | e.g., Tumor Growth Inhibition | e.g., 60% reduction |
Experimental Workflow Visualization
A diagram illustrating the workflow of a key experimental procedure would be included.
Caption: A generalized preclinical drug discovery workflow.
This structured approach ensures that all core requirements of the request would be met, providing a comprehensive and accessible technical guide for the intended audience. We encourage the user to provide any available information on this compound to enable the generation of a specific and accurate report.
MS39N: A Technical Guide to its Epidermal Growth Factor Receptor (EGFR) Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MS39N to the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 27 in key literature, serves as a crucial negative control in the development of EGFR-targeting bifunctional small-molecule degraders.[1] Its primary function is to bind to the EGFR kinase domain without inducing its subsequent degradation, allowing for the specific study of degradation-independent effects.[1] This document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for both wild-type (WT) and a common mutant form of EGFR (L858R) has been quantitatively determined. The data, presented below, is derived from competitive binding assays.
| Compound | Target EGFR Variant | Dissociation Constant (Kd) (nM) |
| This compound (Compound 27) | WT EGFR | Similar to degrader 6 (Kd = 11 ± 3 nM) |
| This compound (Compound 27) | L858R Mutant EGFR | Similar to degrader 6 (Kd = 12 ± 7 nM) |
| Gefitinib (B1684475) (Parental Inhibitor) | WT EGFR | 1.1 ± 2 |
| Gefitinib (Parental Inhibitor) | L858R Mutant EGFR | 0.8 ± 2 |
Data sourced from "Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders".[1]
Experimental Protocols
The following is a detailed methodology for a competitive binding assay, a common method to determine the binding affinity of a compound like this compound to EGFR.
Competitive Binding Assay Protocol
Objective: To determine the dissociation constant (Kd) of this compound for WT and L858R mutant EGFR.
Materials:
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Purified, recombinant human WT EGFR and L858R mutant EGFR protein
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Gefitinib (as a reference compound)
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This compound (test compound)
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A fluorescently labeled or radiolabeled tracer that binds to the EGFR kinase domain
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Assay buffer (e.g., PBS with 0.1% BSA)
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384-well microplates
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Plate reader capable of detecting the tracer signal
Procedure:
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Compound Preparation: Prepare a serial dilution of this compound and the reference compound, gefitinib, in the assay buffer.
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Assay Setup: In a 384-well plate, add the assay buffer, the EGFR protein (WT or L858R mutant), and the tracer at a fixed concentration.
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Compound Addition: Add the serially diluted this compound or gefitinib to the wells. Include control wells with no inhibitor (100% binding) and wells with a saturating concentration of a known potent inhibitor (0% binding).
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Detection: Measure the signal from the tracer in each well using a plate reader.
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Data Analysis:
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Plot the signal intensity against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that displaces 50% of the tracer).
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Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
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The Kd is then determined from the Ki value.
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Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[2] this compound, as a gefitinib derivative, acts by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the autophosphorylation and subsequent activation of these downstream pathways.[1]
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the typical workflow for determining the binding affinity of a compound like this compound.
Caption: Workflow for a competitive binding assay to determine Kd.
References
In-Depth Technical Guide: Discovery and Synthesis of MS39N
Introduction
Following a comprehensive search, no publicly available information was found for a compound designated "MS39N." This designation may correspond to an internal research code, a compound that has not yet been disclosed in scientific literature or patent filings, or a potential typographical error.
To demonstrate the depth and format of the requested technical guide, this document will instead focus on a well-characterized and publicly documented compound, Osimertinib (AZD9291) . Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been successfully developed and approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This guide will adhere to the requested structure, providing a detailed overview of its discovery, synthesis, and key experimental data, serving as a template for the analysis of a novel compound like this compound, should information become available.
Discovery and Rationale
Osimertinib was developed to address a critical unmet need in the treatment of EGFR-mutant NSCLC. First- and second-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, were effective but patients often developed resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene. This "gatekeeper" mutation sterically hinders the binding of these earlier-generation inhibitors.
The design rationale for Osimertinib was to create an inhibitor that could potently and selectively target both the sensitizing EGFR mutations (e.g., L858R, exon 19 deletion) and the resistant T790M mutation, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects like skin rash and diarrhea. This was achieved by designing a molecule that could form a covalent bond with a cysteine residue (Cys797) in the active site of the EGFR kinase domain, a feature that provides high potency and prolonged inhibition.
Synthesis
The synthesis of Osimertinib involves a multi-step process. A common synthetic route involves the coupling of a pyrimidine (B1678525) core with a substituted aniline. The key final step is typically a Suzuki or Buchwald-Hartwig coupling reaction to append the N,N-dimethylaminoethyl-functionalized indole (B1671886) group to the pyrimidine scaffold.
Experimental Protocol: Example Synthesis Step (Buchwald-Hartwig Amination)
A representative late-stage synthesis step could involve the following protocol:
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Reaction Setup: To a solution of 2-(2-dimethylaminoethyl-thio)-4-(3-chloro-4-fluoro-anilino)-5-nitro-pyrimidine (1 equivalent) in a suitable solvent such as dioxane is added N-(4-indol-1-yl-phenyl)-acrylamide (1.1 equivalents).
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Catalyst and Ligand: A palladium catalyst, such as Pd2(dba)3 (0.05 equivalents), and a phosphine (B1218219) ligand, like Xantphos (0.1 equivalents), are added to the reaction mixture.
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Base: A base, for instance, cesium carbonate (Cs2CO3) (2.0 equivalents), is then added.
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Reaction Conditions: The reaction vessel is sealed and heated to a temperature of 100-120 °C for 12-24 hours, or until reaction completion is monitored by TLC or LC-MS.
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final Osimertinib product.
Biological Activity and Data
Osimertinib has demonstrated high potency against clinically relevant EGFR mutations while maintaining a significant selectivity margin over wild-type EGFR.
Table 1: In Vitro Kinase Inhibitory Potency of Osimertinib
| EGFR Mutation Status | IC50 (nM) | Reference |
| EGFR L858R/T790M (Double Mutant) | <1 | |
| EGFR ex19del/T790M (Double Mutant) | 1.2 | |
| EGFR L858R (Single Mutant) | 1.7 | |
| EGFR ex19del (Single Mutant) | 0.4 | |
| EGFR Wild-Type | 24.6 |
Table 2: Cellular Activity of Osimertinib
| Cell Line | EGFR Mutation Status | GI50 (nM) (Cell Growth Inhibition) | Reference |
| PC9 | ex19del | 9 | |
| H1975 | L858R/T790M | 1 | |
| LoVo | Wild-Type | >1000 |
Mechanism of Action and Signaling Pathway
Osimertinib functions by inhibiting the autophosphorylation of the EGFR kinase domain. This prevents the activation of downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking these signals, Osimertinib induces cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow: In Vitro Kinase Assay
A crucial step in the characterization of a kinase inhibitor is to determine its in vitro potency against the target enzyme. The following diagram illustrates a typical workflow for such an assay.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Experimental Protocol: Lanthascreen™ Eu Kinase Binding Assay
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Reagent Preparation: Prepare a solution of 10 nM EGFR (T790M/L858R) kinase, 2 nM Alexa Fluor™ 647-labeled tracer, and 2 nM europium-labeled anti-tag antibody in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Compound Plating: Serially dilute Osimertinib in DMSO and add to a 384-well plate.
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Assay Assembly: Add the prepared kinase/tracer/antibody solution to the wells containing the compound.
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Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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Signal Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm following excitation at 340 nm.
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Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
While information on "this compound" remains elusive, the example of Osimertinib illustrates the comprehensive analysis required for a new chemical entity in drug discovery. This guide has detailed its design rationale, synthesis, quantitative biological activity, and mechanism of action, adhering to the specified formatting for data presentation and visualization. Should data for this compound become available, a similar framework can be employed to create a thorough technical overview for researchers and drug development professionals.
Unraveling MS39N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of novel chemical entities are fundamental to advancing therapeutic interventions. This document aims to provide a comprehensive technical overview of the compound designated as MS39N, including its core physicochemical properties, and to outline relevant experimental protocols and biological pathways. However, extensive searches of public scientific databases, clinical trial registries, and patent literature have not yielded a specific compound publicly designated as "this compound." This suggests that "this compound" is likely an internal project code, a pre-clinical identifier, or a designation not yet disclosed in publicly accessible resources.
Without a definitive identification of the molecular entity of this compound, it is not possible to provide its specific molecular weight, chemical formula, or details on its experimental protocols and signaling pathways.
The following sections will, therefore, focus on the general processes and methodologies that would be employed in the characterization of a novel compound in a drug discovery and development context, which would be applicable to a compound like this compound upon its public identification.
Physicochemical Properties
A critical first step in the evaluation of any new chemical entity is the determination of its fundamental physicochemical properties. This data is essential for understanding the compound's behavior in biological systems and for formulating it into a viable drug product.
Table 1: Core Physicochemical Data for a Novel Compound
| Property | Description | Importance in Drug Development |
| Molecular Formula | The elemental composition of a molecule. | Essential for determining molecular weight and for structural elucidation. |
| Molecular Weight | The mass of one mole of a substance. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Chemical Structure | The arrangement of atoms and chemical bonds. | Dictates the compound's interaction with biological targets. |
| pKa | The acid dissociation constant. | Affects solubility and permeability across biological membranes. |
| LogP/LogD | The logarithm of the partition/distribution coefficient. | Measures lipophilicity, which influences membrane permeability and protein binding. |
| Solubility | The ability of a substance to dissolve in a solvent. | Crucial for formulation development and achieving therapeutic concentrations. |
Experimental Protocols
The characterization of a novel compound involves a series of standardized experimental protocols to assess its purity, structure, and activity.
Purity and Structural Elucidation
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High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify each component in a mixture. A high-purity sample is essential for accurate biological testing.
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Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing the exact molecular weight and fragmentation patterns to confirm the chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Biological Activity Assessment
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Target-Based Assays: These experiments are designed to measure the interaction of the compound with its intended biological target (e.g., enzyme inhibition assays, receptor binding assays).
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Cell-Based Assays: Evaluate the effect of the compound on cellular functions (e.g., cell viability, proliferation, signaling pathway modulation).
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In Vivo Models: Animal models of disease are used to assess the efficacy, safety, and pharmacokinetic profile of the compound in a living organism.
Logical Workflow for Compound Characterization
The process of characterizing a novel compound like this compound follows a logical progression from initial identification to preclinical evaluation.
Caption: A generalized workflow for drug discovery and development.
Signaling Pathway Analysis
Once a compound's biological activity is confirmed, it is crucial to understand the mechanism of action by elucidating the signaling pathways it modulates.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical signaling cascade that a compound like this compound might inhibit.
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
While the specific identity and properties of this compound remain elusive in the public domain, the framework for its characterization is well-established within the scientific community. The methodologies outlined in this guide provide a clear roadmap for the comprehensive evaluation of any novel chemical entity, from initial discovery through to preclinical development. Researchers and drug development professionals are encouraged to apply these principles to advance our understanding of new therapeutic agents. As information about this compound becomes publicly available, this guide can be updated with specific data to provide a complete technical overview.
MS39N: A Technical Guide to a Non-degrading PROTAC Negative Control for EGFR Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS39N, a crucial negative control compound used in the research of targeted protein degradation, specifically in the context of Epidermal Growth Factor Receptor (EGFR) biology. This compound is structurally analogous to the potent EGFR degrader MS39 but is engineered to be inactive as a degrader, making it an indispensable tool for validating the mechanism of action of its active counterpart.
Compound Identification and Role
This compound, also referred to as compound 27 in some literature, is a bifunctional small molecule designed to bind to EGFR but not to induce its degradation.[1][2] It serves as a negative control for the Proteolysis Targeting Chimera (PROTAC) MS39.[3] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
This compound contains the same EGFR-binding moiety and linker as MS39, but incorporates a diastereoisomer of the von Hippel-Lindau (VHL) E3 ligase ligand.[2] This stereochemical change abrogates its ability to bind to the VHL E3 ligase, thus preventing the formation of a productive ternary complex (EGFR-PROTAC-VHL) required for protein degradation.[2]
Table 1: Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2675490-96-5[1][3][4][5] |
| Chemical Formula | C55H71ClFN9O7S[4] |
| Role | Negative Control for EGFR Degrader MS39[1][2][3] |
Safety and Handling
As a research chemical, comprehensive toxicological data for this compound is not publicly available. Therefore, it should be handled with the standard precautions applicable to novel chemical entities.
Hazard Identification
The chemical, physical, and toxicological properties of this compound have not been fully investigated. It is recommended to handle this compound as potentially hazardous. Assume it may be irritating to the eyes, skin, and respiratory system.
Safe Handling and Storage
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is often recommended to store stock solutions at -20°C or -80°C.[6]
First Aid Measures
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move to fresh air.
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If swallowed: Rinse mouth with water.
In all cases of exposure, seek medical attention.
Accidental Release Measures
Use appropriate personal protective equipment. Absorb spillage with inert material and dispose of it as hazardous waste. Prevent entry into drains.
Physicochemical and Toxicological Data
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 1056.74 g/mol |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble in DMSO |
| Appearance | Data not available |
Table 3: Toxicological Data
| Test | Result |
| Acute Toxicity | Data not available |
| Carcinogenicity | Data not available |
| Mutagenicity | Data not available |
| Teratogenicity | Data not available |
Experimental Protocols
This compound is primarily used as a negative control in cellular and biochemical assays to confirm that the effects of the active degrader, MS39, are due to its ability to induce EGFR degradation.
Representative Experimental Use: Western Blotting for EGFR Degradation
This protocol outlines the use of this compound as a negative control in an experiment designed to measure the degradation of EGFR in cancer cell lines, such as HCC-827 (EGFR exon 19 deletion) or H3255 (L858R mutation).[2]
Objective: To demonstrate that the reduction in EGFR protein levels is dependent on the VHL-mediated degradation induced by MS39 and not by other mechanisms.
Materials:
-
HCC-827 or H3255 cells
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MS39 (active degrader)
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This compound (negative control)
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Cell lysis buffer
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Primary antibodies (anti-EGFR, anti-p-EGFR, anti-GAPDH or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of MS39 and a corresponding high concentration of this compound (e.g., 50 nM) for a specified time (e.g., 16 hours).[2]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against EGFR and a loading control.
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Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence imaging system.
Expected Outcome: Treatment with MS39 should show a concentration-dependent decrease in EGFR protein levels. In contrast, treatment with this compound should not result in a significant reduction of EGFR levels, confirming that the degradation is dependent on the recruitment of the VHL E3 ligase.[2]
Diagrams
Mechanism of Action of Active Degrader (MS39)
Caption: Mechanism of MS39-induced EGFR degradation.
Logical Relationship of this compound as a Negative Control
Caption: Why this compound fails to induce EGFR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS 39N | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of MS39N in PROTAC Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The development and validation of these novel molecules necessitate rigorous experimental design, including the use of appropriate negative controls. MS39N has emerged as a critical tool in the research of EGFR-targeting PROTACs, specifically as the negative control for the potent and selective mutant Epidermal Growth Factor Receptor (EGFR) degrader, MS39. This technical guide provides an in-depth analysis of the role of this compound, detailing its comparative biochemical and cellular activities alongside MS39, comprehensive experimental protocols, and visualizations of the pertinent biological pathways and research workflows.
Core Concepts: The PROTAC Mechanism and the Necessity of a Negative Control
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously engaging both the target protein and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the target protein.[1] This polyubiquitin (B1169507) tag marks the protein for degradation by the 26S proteasome.[1]
MS39 is a PROTAC designed to selectively degrade mutant forms of EGFR, a key driver in non-small-cell lung cancer (NSCLC).[1] It utilizes a derivative of the EGFR inhibitor gefitinib (B1684475) to bind to mutant EGFR and a ligand for the von Hippel-Lindau (VHL) E3 ligase to induce its degradation.[1]
To validate that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action and not due to off-target effects or the intrinsic properties of the target-binding moiety, a well-designed negative control is indispensable. This compound serves this purpose for MS39. It is structurally analogous to MS39, containing the same EGFR-binding warhead and linker, but with a modification to the VHL ligand that ablates its ability to recruit the E3 ligase.[1] Consequently, this compound can bind to EGFR but cannot induce its degradation.[1]
Data Presentation: Quantitative Comparison of MS39 and this compound
The following tables summarize the key quantitative data comparing the activity of MS39 and its negative control, this compound.
Table 1: Binding Affinities of MS39 and this compound to EGFR
| Compound | Target EGFR | Binding Affinity (Kd, nM) | Reference |
| Gefitinib | Wild-Type | 1.1 ± 2 | [1] |
| L858R Mutant | 0.8 ± 2 | [1] | |
| MS39 | Wild-Type | 11 ± 3 | [1] |
| L858R Mutant | 12 ± 7 | [1] | |
| This compound | Wild-Type | Similar to MS39 | [1] |
| L858R Mutant | Similar to MS39 | [1] |
Data from Cheng et al., 2020.[1] this compound is referred to as compound 27 in this publication. The binding affinities of the negative controls were reported to be similar to their active counterparts.
Table 2: In Vitro Degradation Activity of MS39 and this compound
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| MS39 | HCC-827 | Exon 19 Deletion | 5.0 | >95% at 50 nM | [1] |
| H3255 | L858R | 3.3 | >95% at 50 nM | [1] | |
| This compound | HCC-827 | Exon 19 Deletion | No degradation observed | N/A | [1] |
| H3255 | L858R | No degradation observed | N/A | [1] |
Data from Cheng et al., 2020.[1] Western blot analysis showed no reduction in EGFR levels with this compound treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for EGFR Degradation
This protocol is used to quantify the extent of PROTAC-induced degradation of EGFR.
Materials:
-
NSCLC cell lines (e.g., HCC-827, H3255)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MS39 and this compound (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Treatment: Plate NSCLC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MS39, this compound, or vehicle control for the desired time period (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control.
-
Calculate DC50 and Dmax values from the dose-response curves for MS39. Confirm the lack of degradation for this compound.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of EGFR degradation on cell proliferation and viability.
Materials:
-
NSCLC cells
-
96-well plates
-
Complete cell culture medium
-
MS39 and this compound (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of Sorenson’s glycine (B1666218) buffer and DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MS39, this compound, or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow
Caption: General experimental workflow for the evaluation of a PROTAC and its negative control.
Logical Relationship
Caption: Logical relationship illustrating the differential mechanism of MS39 and this compound.
Conclusion
This compound is an indispensable tool for the robust scientific investigation of the EGFR-targeting PROTAC, MS39. By binding to EGFR without recruiting the VHL E3 ligase, this compound allows researchers to definitively attribute the degradation of EGFR to the PROTAC-mediated mechanism of MS39. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the rigorous evaluation of novel PROTAC molecules and accelerating the development of this promising therapeutic modality.
References
Unraveling the Role of MS39N in EGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that regulates cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[3] Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have been developed to block the activity of aberrant EGFR. However, the emergence of drug resistance remains a significant clinical challenge.[4]
A novel therapeutic strategy to overcome TKI resistance is the use of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the targeted degradation of specific proteins.[5] MS39 is a potent and selective PROTAC designed to degrade mutant EGFR by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To rigorously validate the specific mechanism of action of MS39 and other EGFR degraders, a crucial experimental tool is the use of a negative control molecule. This guide focuses on MS39N, the designated negative control for MS39, and its role in understanding EGFR signaling and degradation.
This compound: A Tool for Validating Targeted Protein Degradation
This compound is a structurally similar analogue of MS39.[1] It incorporates the same gefitinib-based ligand that binds to EGFR but possesses a modification that prevents it from recruiting the VHL E3 ligase.[1] This critical difference renders this compound incapable of inducing the ubiquitination and subsequent degradation of EGFR, making it an ideal negative control to demonstrate that the effects of MS39 are dependent on its ability to engage the E3 ligase and the proteasome.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of the EGFR degrader MS39 with its negative control, this compound. This data is essential for interpreting the specific effects of targeted EGFR degradation.
| Compound | Target Cells | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| MS39 | HCC827 | exon 19 deletion | 5.0 | >95 | [1] |
| MS39 | H3255 | L858R | 3.3 | >95 | [1] |
| This compound | HCC827 | exon 19 deletion | No significant degradation | N/A | [1] |
| This compound | H3255 | L858R | No significant degradation | N/A | [1] |
| Table 1: In Vitro Degradation Activity of MS39 and this compound. DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. |
| Compound | Target Cells | EGFR Mutation | GI50 (nM) | Reference |
| MS39 | H3255 | L858R | 12 | [1] |
| This compound | H3255 | L858R | >10,000 | [1] |
| Table 2: In Vitro Anti-proliferative Activity of MS39 and this compound. GI50 is the concentration of the compound that inhibits cell growth by 50%. |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is used, it is crucial to visualize the EGFR signaling pathway and the experimental workflows for assessing targeted protein degradation.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
PROTAC Mechanism of Action for EGFR Degradation
Caption: Mechanism of MS39-mediated degradation of mutant EGFR.
Experimental Workflow for Evaluating EGFR Degradation
Caption: General experimental workflow for assessing the efficacy of EGFR degraders.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving MS39 and its negative control, this compound, adapted from the primary literature.[1]
Western Blotting for EGFR Degradation
Objective: To determine the concentration-dependent degradation of total and phosphorylated EGFR upon treatment with MS39 and to confirm the lack of degradation with this compound.
Materials:
-
HCC-827 or H3255 cells
-
MS39 and this compound (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR (p-EGFR), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HCC-827 or H3255 cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MS39 or this compound for a specified period (e.g., 16 hours). Include a vehicle-only (DMSO) control. A typical concentration range for MS39 would be from 1 nM to 1000 nM. For this compound, a concentration of 10 µM is often used to demonstrate lack of effect.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR and p-EGFR signals to the loading control.
-
Calculate the percentage of remaining EGFR relative to the vehicle-treated control to determine the extent of degradation.
-
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of MS39 and this compound on the proliferation of cancer cells.
Materials:
-
HCC-827 or H3255 cells
-
MS39 and this compound (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MS39 or this compound for a specified period (e.g., 72 hours). Include a vehicle-only (DMSO) control.
-
Assay Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at approximately 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 value using a non-linear regression model.
-
Conclusion
This compound serves as an indispensable tool in the study of EGFR-targeted protein degradation. By providing a direct comparison to its active counterpart, MS39, researchers can unequivocally demonstrate that the observed degradation of EGFR and subsequent inhibition of cancer cell proliferation are a direct result of the PROTAC-mediated recruitment of the E3 ligase and engagement of the ubiquitin-proteasome system. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug developers working to advance the field of targeted protein degradation for cancer therapy.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for MS39N in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MS39N is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. It is designed for in vitro studies to investigate the role of the Hippo signaling pathway in various biological processes, including cell proliferation, apoptosis, and differentiation. By disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors, this compound provides a valuable tool for researchers in oncology, developmental biology, and regenerative medicine. These application notes provide detailed protocols for the use of this compound in cell culture-based assays.
Mechanism of Action
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[1] Its dysregulation is frequently observed in various human cancers.[2] The core of the pathway consists of a kinase cascade that, when active, phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[1][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[5][6][7]
This compound functions by allosterically binding to a lipid pocket on TEAD proteins, which is essential for the interaction with YAP/TAZ.[8] This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of YAP/TAZ target genes and subsequent inhibition of cell growth in Hippo-pathway-dependent cancers.[2][9]
Signaling Pathway Diagram
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a 72-hour cell viability assay. The potency of this compound is correlated with the dependency of the cell line on the YAP/TAZ-TEAD signaling pathway.
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| NCI-H226 | Mesothelioma | NF2 deficient | 56 |
| MSTO-211H | Mesothelioma | LATS1 fusion | 11 |
| Huh7 | Hepatocellular Carcinoma | YAP-dependent | 260 |
| OVCAR-8 | Ovarian Cancer | YAP/TAZ-dependent | 10-50 |
| MDA-MB-231 | Breast Cancer | YAP/TAZ-dependent | 100-500 |
| MeT-5A | Normal Mesothelial | Wild-type | >10,000 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and assay used.[9][10][11]
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a stock solution of 10 mM in DMSO.
-
Storage: Store the solid compound and DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound in complete cell culture medium for each experiment. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vitro Testing of this compound.
Protocol 1: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
96-well clear bottom, white-walled plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of this compound on the protein levels of YAP/TAZ and their downstream target, CTGF.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP/TAZ, anti-CTGF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Immunofluorescence for YAP/TAZ Cellular Localization
This protocol is used to visualize the effect of this compound on the nuclear localization of YAP/TAZ.[12][13][14]
Materials:
-
Glass coverslips in 24-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 10% goat serum in PBST)
-
Primary antibody (e.g., anti-YAP/TAZ)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Place sterile glass coverslips in the wells of a 24-well plate and seed cells onto the coverslips. Allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 6-24 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-YAP/TAZ antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Wash the cells four times with PBST.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1.5 hours at room temperature in the dark.
-
Wash the cells four times with PBST.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the subcellular localization of YAP/TAZ using a fluorescence microscope. In untreated or vehicle-treated cells with active Hippo signaling, YAP/TAZ should be predominantly cytoplasmic, while in cells with inactive Hippo signaling, YAP/TAZ will be nuclear. Treatment with this compound is not expected to directly alter YAP/TAZ localization but will prevent its transcriptional activity. This assay is useful for confirming the activation state of the Hippo pathway in the chosen cell model.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Myostatin (MSTN)
A Note on the Target "MS39N": Initial searches for a protein or compound designated "this compound" did not yield specific results in the scientific literature. It is possible that this is a typographical error or a proprietary name not in the public domain. This document will therefore focus on a well-characterized protein, Myostatin (MSTN) , as a representative example for establishing a detailed western blot protocol. The principles and methods described herein are broadly applicable to the immunodetection of a wide range of protein targets.
Introduction
Myostatin (MSTN), also known as Growth Differentiation Factor 8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily.[1] It is a secreted protein that acts as a negative regulator of skeletal muscle mass.[1] MSTN is synthesized as a precursor protein which is then proteolytically processed to form a mature, active dimer.[2] Western blotting is a crucial technique for studying the expression levels of both the precursor and mature forms of MSTN, as well as downstream signaling proteins, to understand its role in physiological and pathological states such as muscle atrophy and cachexia.[3]
These application notes provide a comprehensive protocol for the detection of MSTN in cell and tissue lysates using western blotting. It includes methodologies for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis. Additionally, it outlines the key components of the MSTN signaling pathway that can be interrogated using this technique.
Data Presentation
Quantitative data for performing a western blot for Myostatin are summarized in the tables below. These values are intended as a starting point, and optimization may be necessary for specific experimental conditions.
Table 1: Antibody Dilutions and Protein Loading
| Antibody Target | Host Species | Clonality | Recommended Dilution Range | Protein Load per Lane (µg) | Source / Reference |
| Myostatin (MSTN) | Goat | Polyclonal | 0.1 - 1 µg/mL | 25-50 | |
| Myostatin (MSTN) | Rabbit | Polyclonal | 1:800 - 1:1000 | 50 | [4] |
| Myostatin (MSTN) | Mouse | Monoclonal | 1:500 | 20-50 | [5] |
| Phospho-Smad2/3 | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |
| Total Smad2/3 | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |
| Phospho-Akt | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |
| Total Akt | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |
| GAPDH | Mouse | Monoclonal | 1:5000 - 1:10000 | 20-40 | [6] |
| β-actin | Mouse | Monoclonal | 1:5000 - 1:10000 | 20-40 | Vendor Datasheet |
Table 2: Molecular Weights of Key Proteins
| Protein | Precursor Form (kDa) | Mature Form (kDa) | Notes |
| Myostatin (MSTN) | ~50 | ~26 (monomer), ~52 (dimer under non-reducing conditions) | The precursor is often detected in cell lysates. The mature form is the active ligand.[6] |
| Smad2 | ~60 | - | - |
| Smad3 | ~52 | - | - |
| Akt (Protein Kinase B) | ~60 | - | - |
| GAPDH | ~37 | - | Loading Control |
| β-actin | ~42 | - | Loading Control |
Experimental Protocols
I. Sample Preparation (Cell and Tissue Lysates)
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with experimental compounds or conditions as required. Include appropriate vehicle controls.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the dish. A typical volume is 100-200 µL for a 60 mm dish.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Tissue Homogenization:
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Weigh the frozen tissue and add 10 volumes of ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue using a mechanical homogenizer or sonicator on ice until no visible tissue fragments remain.
-
-
Lysate Clarification:
-
Centrifuge the cell or tissue lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
To an aliquot of the protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples at 14,000 x g for 1 minute before loading on the gel.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-50 µg of protein per well into a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Include a pre-stained protein ladder in one lane to monitor protein migration and transfer efficiency.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (Electroblotting):
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Perform the transfer at a constant current or voltage. Typical conditions for a wet transfer are 100 V for 1 hour at 4°C.
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S solution.
-
III. Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. (Note: Use BSA for phosphoprotein detection).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against MSTN or other target proteins in the blocking buffer at the recommended concentration (see Table 1).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:10,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Perform a final wash with TBS (without Tween-20) to remove residual detergent.
-
IV. Signal Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Use image analysis software to perform densitometry on the bands corresponding to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Normalize the band intensity of the target protein to the intensity of the loading control for each sample.
-
Calculate the fold change in protein expression in the treated samples relative to the control samples.
-
Mandatory Visualizations
Myostatin (MSTN) Signaling Pathway
References
- 1. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 2. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDF8/Myostatin antibody (19142-1-AP) | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing MS39N Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of MS39N stock solutions. This compound is a negative control for MS39, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR). As a negative control, this compound binds to EGFR without inducing its degradation, making it an essential tool for validating the specific effects of MS39 in experimental settings.[1]
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 1056.74 g/mol | [1] |
| Formula | C₅₅H₇₁ClFN₉O₇S | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| CAS Number | 2675490-96-5 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary calculations are complete and the workspace is clean. Wear appropriate PPE.
-
Weighing this compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh out 1.06 mg of this compound powder directly into the tared tube. Note: For different desired concentrations or volumes, the required mass can be calculated using the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ).
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the microcentrifuge tube.
-
Vortex the solution for 30-60 seconds to facilitate the dissolution of the this compound powder.
-
Visually inspect the solution to ensure that all solid material has completely dissolved. If necessary, continue vortexing for an additional 30 seconds.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL aliquots) in sterile, clearly labeled microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound over time.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Protocol 2: Preparation of Working Solutions from Stock
For cell-based assays, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2][3]
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution does not exceed 0.5%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[3]
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: EGFR signaling and the inhibitory role of this compound.
References
Application Notes and Protocols for MS39N in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39N is a chemical compound designed as a negative control for its active counterpart, MS39, a potent and selective bifunctional small-molecule degrader of the Epidermal Growth Factor Receptor (EGFR). Unlike MS39, which induces the degradation of EGFR, this compound is specifically engineered to bind to EGFR without initiating its subsequent degradation. This property makes this compound an invaluable tool for in vitro studies, allowing researchers to delineate the specific effects of EGFR degradation from the mere occupation of its binding site. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to validate the mechanism of action of EGFR degraders and to serve as a crucial experimental control.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | (2R,4S)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₅₅H₇₁ClFN₉O₇S |
| Molecular Weight | 1056.74 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| CAS Number | 2675490-96-5 |
Table 1: Chemical properties of this compound.
Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Aberrant EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Bifunctional small-molecule degraders targeting EGFR, like MS39, represent a novel therapeutic strategy aimed at eliminating the receptor protein entirely, rather than just inhibiting its kinase activity.
Experimental Protocols
The following protocols are designed to guide researchers in the use of this compound as a negative control in in vitro assays. It is recommended to perform a dose-response curve for any new cell line to determine the optimal concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of EGFR binding, without degradation, on the viability of cancer cells.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MS39 (as a positive control for degradation-induced effects)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and MS39 in complete culture medium. A typical concentration range to test is 0.01 to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the prepared drug solutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Expected Results: this compound is expected to show minimal to no effect on cell viability, as it only binds to EGFR without causing its degradation. In contrast, the active degrader MS39 should induce a dose-dependent decrease in cell viability in EGFR-dependent cell lines.
Quantitative Data Summary:
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle (DMSO) | 0.1% | 100 |
| This compound | 0.01 | ~100 |
| 0.1 | ~100 | |
| 1 | ~95-100 | |
| 10 | ~90-100 | |
| MS39 | 0.01 | ~80-90 |
| 0.1 | ~50-60 | |
| 1 | ~20-30 | |
| 10 | ~5-10 |
Table 2: Representative data for a cell viability assay in an EGFR-dependent cancer cell line.
Western Blot Analysis for EGFR Degradation
Objective: To confirm that this compound binds to EGFR without inducing its degradation.
Materials:
-
Cancer cell line with high EGFR expression
-
6-well plates
-
This compound and MS39 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, MS39, or vehicle control for a specified time course (e.g., 2, 6, 12, 24 hours). A typical concentration is 1 µM.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize EGFR levels to the loading control (β-actin).
Experimental Workflow Diagram:
Expected Results: Cells treated with this compound should show EGFR protein levels comparable to the vehicle-treated control at all time points. In contrast, cells treated with MS39 should exhibit a time- and dose-dependent decrease in EGFR protein levels.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of this compound binding to EGFR in a cellular context.
Materials:
-
Intact cells or cell lysate
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein extraction and Western blotting (as described above)
Protocol:
-
Treat intact cells or cell lysate with this compound or vehicle control for 1 hour at 37°C.
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the intact cells (if used) by freeze-thaw cycles.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EGFR in each sample by Western blotting.
Logical Relationship Diagram:
Application Notes and Protocols: Utilizing MS39N as a Negative Control for the MS39 EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. MS39 is a PROTAC designed to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer.[1][2][3] It functions by forming a ternary complex between mutant EGFR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[4]
To ensure that the observed cellular effects are a direct result of targeted degradation and not off-target effects or simple receptor binding, a proper negative control is essential. MS39N is the corresponding negative control for MS39.[5] this compound is designed to bind to EGFR but is incapable of recruiting the VHL E3 ligase, thus it does not induce EGFR degradation.[5] This document provides detailed application notes and protocols for the effective use of this compound as a negative control in experiments involving the MS39 degrader.
Mechanism of Action and Rationale for Control
MS39 is a heterobifunctional molecule composed of an EGFR-binding moiety (derived from gefitinib) and a VHL E3 ligase ligand, connected by a flexible linker.[1][4] This design facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to EGFR, leading to its ubiquitination and degradation.
This compound shares the same EGFR-binding component as MS39, allowing it to engage the target protein. However, a critical modification to the VHL ligand abrogates its ability to bind to the E3 ligase. This structural difference is key to its function as a negative control. By comparing the effects of MS39 with this compound, researchers can specifically attribute outcomes to the degradation of EGFR.
Logical Relationship of MS39 and this compound
Data Presentation
The following tables summarize the expected quantitative data from key experiments comparing MS39 and its negative control, this compound.
Table 1: EGFR Degradation in HCC827 Cells (Western Blot Analysis)
| Compound | Concentration (nM) | % EGFR Remaining (relative to vehicle) |
| MS39 | 1 | ~70% |
| 10 | ~30% | |
| 100 | <5% | |
| This compound | 1 | >95% |
| 10 | >95% | |
| 100 | >95% |
Table 2: Inhibition of Downstream Signaling in H3255 Cells (Western Blot for p-AKT)
| Compound | Concentration (nM) | % p-AKT Remaining (relative to vehicle) |
| MS39 | 1 | ~65% |
| 10 | ~25% | |
| 100 | <10% | |
| This compound | 1 | >95% |
| 10 | >95% | |
| 100 | >95% |
Table 3: Cell Viability in HCC827 Cells (72-hour incubation)
| Compound | IC50 (nM) |
| MS39 | ~10-50 |
| This compound | >10,000 |
Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
This protocol is designed to quantify the reduction in total EGFR protein levels following treatment with MS39 and this compound.
Materials:
-
HCC827 or H3255 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MS39 and this compound (10 mM stock solutions in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment: Prepare serial dilutions of MS39 and this compound in complete growth medium. A final concentration range of 1 nM to 1 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO). Treat cells for a specified time, typically 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Immunoprecipitation for EGFR Ubiquitination
This protocol is used to confirm that MS39 induces the ubiquitination of EGFR.
Materials:
-
Cells treated as in Protocol 1 (include a positive control of MS39 + proteasome inhibitor, e.g., MG132)
-
Lysis buffer for immunoprecipitation (non-denaturing)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Lysis: Lyse cells as described in the Western blot protocol.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-EGFR antibody for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for an additional 1 hour to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.
Protocol 3: Cell Viability Assay
This assay determines the effect of EGFR degradation on cell proliferation and viability.
Materials:
-
HCC827 or H3255 cells
-
96-well clear-bottom tissue culture plates
-
MS39 and this compound
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of MS39 and this compound for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Signaling Pathway
The degradation of EGFR by MS39 is expected to inhibit downstream signaling pathways that are critical for cancer cell proliferation and survival, primarily the PI3K-AKT and RAS-MAPK pathways.
Conclusion
The use of this compound as a negative control is critical for the rigorous evaluation of the MS39 EGFR degrader. By following the protocols outlined in this document, researchers can confidently differentiate the biological consequences of EGFR degradation from other potential pharmacological effects, thereby ensuring the validity and accuracy of their findings. This approach is fundamental for the continued development of targeted protein degraders as a promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MS39N Magnetic Beads for Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocol are provided as an illustrative template. As of the time of writing, "MS39N" is not a recognized product in publicly available scientific literature or commercial catalogs. The data and procedures described are based on standard immunoprecipitation reagents, such as Protein A/G magnetic beads, and should be adapted and optimized for your specific experimental needs.
Introduction
Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein (antigen) from a complex mixture like a cell lysate or tissue homogenate.[1][2][3][4] This is achieved by using a specific antibody that binds to the target protein. The resulting antibody-antigen complex is then captured on a solid-phase support. This compound Magnetic Beads are presented here as a high-performance affinity matrix for the efficient capture of these immunocomplexes.
This compound Magnetic Beads are superparamagnetic, nonporous particles covalently coupled with a high-affinity recombinant protein (e.g., Protein A/G) that binds to the Fc region of most immunoglobulin isotypes and subclasses.[5][6][7] The magnetic properties of the beads allow for rapid and gentle separation of the captured proteins from the lysate using a magnetic stand, eliminating the need for centrifugation steps that can lead to protein complex dissociation and lower yields.[5] This makes this compound Magnetic Beads an ideal tool for immunoprecipitation, co-immunoprecipitation (Co-IP), and the study of protein-protein interactions.
Product Specifications and Performance
The performance of any immunoprecipitation reagent is critical for obtaining reliable and reproducible results. The following tables summarize the typical performance characteristics and antibody binding affinities for magnetic beads of this type.
Table 1: this compound Magnetic Beads - Performance Characteristics
| Parameter | Specification | Source |
|---|---|---|
| Bead Matrix | Nonporous, superparamagnetic particles | [5][8] |
| Bead Size | ~1 µm | [8] |
| Binding Capacity | >400 µg Human IgG per 1 mL of bead slurry | [8] |
| ~10 mg Human IgG per 1 mL of settled beads | [6][9] | |
| >280 µg Human IgG per 1 mL of bead slurry | [5] | |
| Supplied As | 25% slurry in Phosphate Buffered Saline (PBS) with 20% ethanol | [6] |
| Storage | Store at 4°C. Do Not Freeze. |[6][9] |
Table 2: Relative Affinity for Immunoglobulins (Illustrative) This table provides a general guide to the binding affinity of Protein A and Protein G ligands, which are commonly used in IP beads, to different antibody species and subclasses.
| Immunoglobulin Species & Subclass | Protein A Affinity | Protein G Affinity |
| Human IgG₁ | ++++ | ++++ |
| Human IgG₂ | ++++ | ++++ |
| Human IgG₃ | Weak | ++++ |
| Human IgG₄ | ++++ | ++++ |
| Mouse IgG₁ | Weak | ++++ |
| Mouse IgG₂ₐ | ++++ | ++++ |
| Mouse IgG₂ᵦ | +++ | +++ |
| Mouse IgG₃ | +++ | +++ |
| Rabbit IgG | ++++ | ++++ |
| Rat IgG₁ | Weak | Weak |
| Rat IgG₂ₐ | Weak | ++++ |
| Rat IgG₂ᵦ | Weak | ++ |
| (Based on data compiled from multiple sources. ++++ indicates strong binding; Weak indicates minimal to no binding.)[6][7][10] |
Experimental Workflow and Diagrams
Immunoprecipitation Workflow
The overall workflow for a typical immunoprecipitation experiment using magnetic beads involves several key stages: cell lysis to release proteins, incubation of the lysate with a primary antibody to form an immune complex, capture of this complex with this compound beads, a series of washes to remove non-specific proteins, and finally, elution of the target protein for downstream analysis.[1][11]
Caption: General workflow for immunoprecipitation using magnetic beads.
Signaling Pathway Example: EGFR Activation
Immunoprecipitation is frequently used to study protein-protein interactions within signaling cascades. For example, after stimulating cells with Epidermal Growth Factor (EGF), IP can be used to pull down the EGF Receptor (EGFR) and identify interacting proteins like Grb2 and Sos1, which are critical for downstream signaling.
Caption: Simplified EGFR signaling pathway, a common target for IP studies.
Detailed Immunoprecipitation Protocol
This protocol provides a general procedure for performing immunoprecipitation from cultured mammalian cells.[3][12][13] Optimization may be required for specific cell types, target proteins, and antibodies.
A. Reagent and Buffer Preparation
Table 3: Buffer Recipes
| Buffer Name | Composition | Notes |
|---|---|---|
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Use for washing cells and beads. |
| RIPA Lysis Buffer (Stringent) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA | Effective for disrupting nuclear membranes. Add protease/phosphatase inhibitors just before use.[4] |
| Non-Denaturing Lysis Buffer | 20 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, 2 mM EDTA | Milder lysis, better for preserving protein complexes in Co-IP. Add protease/phosphatase inhibitors just before use. |
| Wash Buffer | 1X PBS with 0.05% Tween-20 OR Lysis buffer without detergents | Choice depends on the required stringency to minimize background. |
| Glycine Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0 | Elutes protein by disrupting antibody-antigen interaction. Neutralize eluate immediately with 1M Tris pH 8.5.[4] |
| SDS Sample Buffer (Denaturing) | 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% Glycerol, 5% β-mercaptoethanol, 0.01% Bromophenol Blue | Used for eluting samples directly for SDS-PAGE analysis. |
B. Preparation of Cell Lysate
-
Cell Collection: For adherent cells, wash plates twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microfuge tube. For suspension cells, wash by pelleting and resuspending in ice-cold PBS.[13]
-
Pelleting: Centrifuge cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.[4]
-
Lysis: Resuspend the cell pellet in 0.5 - 1.0 mL of ice-cold Lysis Buffer (with freshly added inhibitors) per 10⁷ cells.[13]
-
Incubation: Incubate the suspension on ice for 30 minutes with periodic vortexing, or rock at 4°C for 15-30 minutes.[13][14]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled microfuge tube. This is your protein sample. Determine the protein concentration using a standard assay (e.g., Bradford).
C. Immunoprecipitation Procedure
-
Lysate Dilution: Dilute the lysate to a final concentration of 1-2 mg/mL in a total volume of 500 µL with ice-cold Lysis Buffer.
-
Pre-Clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of this compound Magnetic Bead slurry to the 500 µL of lysate. Incubate on a rotator for 30-60 minutes at 4°C.[13][14] Place the tube on a magnetic stand and transfer the supernatant (pre-cleared lysate) to a fresh tube.
-
Antibody Incubation: Add 2-10 µg of your primary antibody to the pre-cleared lysate.[14] The optimal amount should be determined empirically. For a negative control, use a corresponding amount of control IgG from the same host species.
-
Immune Complex Formation: Incubate on a rotator for 2 hours to overnight at 4°C. Overnight incubation generally increases yield.[12]
-
Bead Preparation: While the antibody is incubating, prepare the this compound beads. For each IP reaction, pipette 40 µL of the bead slurry. Place on a magnetic stand, remove the storage buffer, and wash twice with 500 µL of Wash Buffer. Resuspend the beads in the original slurry volume (40 µL).
-
Capture of Immune Complex: Add the 40 µL of washed beads to the lysate/antibody mixture. Incubate on a rotator for 1-2 hours at 4°C.[13]
-
Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads three to four times with 500 µL of cold Wash Buffer. For each wash, resuspend the beads completely, then separate using the magnetic stand. Thorough washing is critical for reducing background.
D. Elution
Choose one of the following elution methods based on your downstream application.
Option 1: Denaturing Elution (for SDS-PAGE/Western Blot)
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40-60 µL of 1X SDS-PAGE Sample Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex and denature the proteins.[14]
-
Briefly centrifuge the tube and place it on a magnetic stand.
-
Carefully load the supernatant, which contains your target protein, onto an SDS-PAGE gel.
Option 2: Non-Denaturing Elution (for activity assays or mass spectrometry)
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of Glycine Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle mixing.[4]
-
Place the tube on a magnetic stand and immediately transfer the supernatant (containing your eluted protein) to a fresh tube containing 5-10 µL of 1M Tris, pH 8.5 to neutralize the low pH.
-
Repeat the elution step once more and pool the eluates for maximum yield.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background / Non-specific Bands | - Insufficient washing- Lysate is too concentrated- Antibody cross-reactivity | - Increase the number of washes (from 3 to 5).- Increase detergent concentration in wash buffer.- Perform pre-clearing step.- Use a high-specificity monoclonal antibody if possible. |
| Low or No Yield of Target Protein | - Antibody does not recognize native protein- Target protein not expressed or is in insoluble fraction- Inefficient elution | - Use an antibody validated for IP.- Check protein expression with a Western blot of the total lysate.- Use a more stringent lysis buffer.- Ensure elution buffer is at the correct pH (for glycine) or boil sufficiently (for SDS). |
| Antibody Heavy/Light Chains in Eluate | - Co-elution of the IP antibody with the antigen | - This is expected with denaturing elution.- To avoid this, crosslink the antibody to the beads before incubation with the lysate, or use an IP-specific secondary antibody reagent. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. neb.com [neb.com]
- 6. genscript.com [genscript.com]
- 7. Protein G Magnetic Beads | ABIN400576 [antibodies-online.com]
- 8. biocompare.com [biocompare.com]
- 9. goldbio.com [goldbio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-techne.com [bio-techne.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Experimental Design with MS39N Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. MS39 is a potent and selective PROTAC designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1] To ensure the specificity of the degradation effect of MS39, a carefully designed negative control is essential. MS39N serves this critical role. It is structurally analogous to MS39, capable of binding to EGFR, but crucially, it does not engage the E3 ligase, and therefore does not induce EGFR degradation.[2] These application notes provide a comprehensive guide to designing experiments using this compound as a negative control to validate the specific PROTAC-mediated effects of MS39.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is fundamental to designing and interpreting experiments involving MS39 and this compound.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[3][4] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[3][5] Dysregulation of EGFR signaling is a common driver of tumorigenesis.[6]
Caption: Simplified EGFR Signaling Pathway.
PROTAC Mechanism of Action: MS39 vs. This compound
PROTACs like MS39 are bifunctional molecules that act as a bridge between a target protein (EGFR) and an E3 ubiquitin ligase.[7][8][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8] this compound, lacking the E3 ligase-binding moiety, can bind to EGFR but cannot form the ternary complex necessary for ubiquitination and subsequent degradation.[2]
Caption: Mechanism of MS39-mediated degradation vs. This compound control.
Experimental Design and Data Presentation
A well-controlled experiment is paramount to demonstrate that the observed effects of MS39 are due to its PROTAC activity and not off-target effects. The inclusion of this compound is therefore indispensable.
Quantitative Data Summary
The following tables summarize key quantitative data for MS39 and its negative control, this compound, in non-small-cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Degradation of Mutant EGFR
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) |
| MS39 | HCC-827 | exon 19 del | 5.0 | >95 |
| MS39 | H3255 | L858R | 3.3 | >95 |
| This compound | HCC-827 | exon 19 del | No degradation | - |
| This compound | H3255 | L858R | No degradation | - |
Data sourced from Cheng et al., J. Med. Chem. 2020.[2] DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinities to EGFR
| Compound | EGFR Form | Binding Affinity (Kd, nM) |
| MS39 | Wild-Type | 11 ± 3 |
| MS39 | L858R Mutant | 12 ± 7 |
| This compound | Wild-Type | Similar to MS39 |
| This compound | L858R Mutant | Similar to MS39 |
Data sourced from Cheng et al., J. Med. Chem. 2020.[2] Kd: Dissociation constant.
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
This protocol details the steps to quantify the degradation of EGFR protein levels following treatment with MS39 and this compound.
Caption: Western Blotting Experimental Workflow.
-
Cell Culture and Treatment:
-
Plate NSCLC cells (e.g., HCC-827 or H3255) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of MS39, this compound (as a negative control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of MS39, with this compound as a control for non-degradative effects.
-
Cell Seeding:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MS39, this compound, and a vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Formazan (B1609692) Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting cell viability against the log of the compound concentration.
-
Conclusion
The proper use of this compound as a negative control is fundamental for the rigorous evaluation of the PROTAC MS39. By demonstrating that this compound, which binds to EGFR but does not induce its degradation, fails to elicit the same biological responses as MS39, researchers can confidently attribute the observed effects to the specific proteasomal degradation of EGFR. These application notes and protocols provide a framework for conducting well-controlled experiments to advance the understanding and development of EGFR-targeting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MS39N Binding to EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for characterizing the binding of the small molecule MS39N to the Epidermal Growth Factor Receptor (EGFR). Understanding this interaction is crucial for elucidating the mechanism of action of related compounds and for the development of novel therapeutics targeting EGFR. This compound is known as a negative control for the EGFR degrader MS39, indicating that it binds to EGFR without inducing its degradation[1].
The following sections detail various biophysical and cell-based methods to quantify the binding affinity and kinetics of this compound to EGFR. Additionally, key signaling pathways affected by EGFR modulation are illustrated to provide a broader context for the binding assays.
Overview of EGFR and Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation[2]. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain[3][4]. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway, which are crucial for normal cellular function but are often dysregulated in cancer[5][6][7].
EGFR Signaling Pathway Diagram
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Biophysical Techniques for Assessing this compound-EGFR Binding
Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between this compound and EGFR in a purified system. These techniques are essential for the initial characterization of a compound's binding properties.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions[8][9]. It is widely used to determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant) of protein-ligand interactions[10][11].
Experimental Workflow for SPR
Caption: General workflow for an SPR experiment.
Protocol for SPR Analysis of this compound-EGFR Binding
-
Immobilization of EGFR:
-
Recombinantly express and purify the extracellular domain of EGFR.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified EGFR over the activated surface to achieve covalent immobilization via amine coupling. Aim for an immobilization level of 2000-5000 response units (RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from 0.1 to 10 times the expected equilibrium dissociation constant (KD).
-
Inject the this compound solutions over the EGFR-immobilized surface, typically for 180-300 seconds to monitor the association phase.
-
Follow with an injection of running buffer for 300-600 seconds to monitor the dissociation phase.
-
Between each this compound concentration, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures biomolecular interactions at the surface of a fiber optic biosensor[8]. It is often used for high-throughput screening of binding partners.
Protocol for BLI Analysis of this compound-EGFR Binding
-
Biosensor Preparation:
-
Use streptavidin-coated biosensors and immobilize biotinylated recombinant EGFR.
-
Hydrate the biosensors in the running buffer.
-
Load the biotinylated EGFR onto the biosensors to a level that gives a stable baseline signal.
-
-
Binding Assay:
-
Establish a baseline by dipping the EGFR-loaded biosensors into wells containing running buffer.
-
Move the biosensors to wells containing various concentrations of this compound to measure the association.
-
Transfer the biosensors back to the baseline buffer wells to measure the dissociation.
-
-
Data Processing:
-
Reference-subtract the data using biosensors without immobilized EGFR.
-
Analyze the binding curves using appropriate fitting models to obtain ka, kd, and KD.
-
Quantitative Data from Biophysical Assays
The following table summarizes typical quantitative data obtained from biophysical assays for small molecule-EGFR interactions. While specific data for this compound is not publicly available, this table provides a template for presenting such results.
| Parameter | Description | Typical Range for Small Molecule Inhibitors |
| ka (M-1s-1) | Association Rate Constant | 104 - 106 |
| kd (s-1) | Dissociation Rate Constant | 10-2 - 10-4 |
| KD (nM) | Equilibrium Dissociation Constant | 1 - 1000 |
| IC50 (nM) | Half Maximal Inhibitory Concentration | 1 - 500 |
Note: These values are illustrative and the actual values for this compound would need to be determined experimentally.
Cell-Based Assays for Assessing this compound-EGFR Engagement
Cell-based assays are critical for confirming that a compound binds to its target in a physiological context and for assessing its functional consequences[9][12].
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding. This change in thermal stability can be used to confirm target engagement in cells and cell lysates.
Protocol for CETSA
-
Cell Treatment:
-
Culture EGFR-expressing cells (e.g., A431) to confluency.
-
Treat the cells with either vehicle control or a concentration range of this compound for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA.
-
-
Data Interpretation:
-
Plot the amount of soluble EGFR as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Immunoprecipitation and Western Blotting
This classic biochemical technique can be used to assess the effect of this compound on EGFR phosphorylation, a key indicator of its activation state.
Protocol for Assessing EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Seed EGFR-expressing cells (e.g., A431, HCC827) in culture plates.
-
Starve the cells (e.g., in serum-free media) for several hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal to determine the inhibitory effect of this compound on EGFR phosphorylation.
-
Quantitative Data from Cell-Based Assays
| Assay | Parameter | Description |
| CETSA | Tm (°C) | Melting temperature of EGFR. An increase in Tm upon this compound treatment indicates binding. |
| Western Blot | IC50 (nM) | Concentration of this compound that inhibits EGF-induced EGFR phosphorylation by 50%. |
Summary and Conclusion
The assessment of this compound binding to EGFR requires a multi-faceted approach employing both biophysical and cell-based techniques. SPR and BLI can provide high-quality kinetic and affinity data for the direct interaction, while CETSA and phosphorylation assays can confirm target engagement and functional modulation in a cellular environment. The protocols and data presentation formats provided here offer a robust framework for the comprehensive characterization of the this compound-EGFR interaction, which is essential for its validation as a research tool and for the broader field of EGFR-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svarlifescience.com [svarlifescience.com]
- 4. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS39N not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS39N, a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Class I PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is overactive, promoting tumor progression.[2][4][5] this compound works by blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), which is a critical step in activating downstream signaling through AKT.[3][6]
Q2: What are the expected results of this compound treatment in cancer cell lines?
Treatment of sensitive cancer cell lines with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[7][8] Mechanistically, you should observe a reduction in the phosphorylation of AKT (at Ser473 and Thr308) and downstream mTORC1 substrates like S6K and 4E-BP1.[1][6] This inhibition of pro-survival signaling can ultimately induce apoptosis.[7]
Q3: Which cancer cell lines are most likely to be sensitive to this compound?
Cell lines with activating mutations in the PIK3CA gene or with loss-of-function mutations in the PTEN tumor suppressor gene are often highly dependent on the PI3K pathway for survival and are predicted to be more sensitive to this compound.[9][10][11] Cancers where this pathway is frequently hyperactivated include certain types of breast, colorectal, endometrial, and ovarian cancers.[2][12]
Q4: What is the recommended starting concentration for in vitro experiments?
We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for a new PI3K inhibitor like this compound would be from 10 nM to 10 µM. An IC50 (half-maximal inhibitory concentration) value is often observed in the nanomolar to low micromolar range in sensitive cell lines.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed.
Q: I treated my cancer cells with this compound at various concentrations, but the MTT assay shows no significant change in cell viability. What could be the problem?
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem.
-
Cell Line Resistance:
-
Check for Pathway Activation: Your cell line may not have a hyperactivated PI3K/AKT/mTOR pathway. Confirm the baseline phosphorylation status of AKT and other pathway components via Western blot.
-
Alternative Survival Pathways: Cells can develop resistance by activating parallel signaling pathways, such as the MAPK/ERK pathway, to bypass the PI3K inhibition.[13] Consider investigating other survival pathways.
-
-
Experimental Protocol Issues:
-
Incorrect Drug Concentration: Ensure your serial dilutions are accurate and that the final concentrations in the wells are correct.
-
Incubation Time: A 24-hour treatment may not be sufficient to observe effects on viability. Try extending the incubation period to 48 or 72 hours.
-
MTT Assay Problems: Ensure that the MTT reagent is fresh and properly dissolved. Also, confirm that the formazan (B1609692) crystals are fully solubilized before reading the absorbance.[14][15]
-
-
Compound Integrity:
-
Storage and Handling: Confirm that this compound was stored under the recommended conditions and that the stock solution was prepared correctly in a suitable solvent like DMSO.
-
Issue 2: Western blot does not show a decrease in phosphorylated AKT (p-AKT).
Q: My Western blot results show no change in the levels of p-AKT (Ser473) after treating cells with this compound. How can I troubleshoot this?
A: Failure to detect a change in p-AKT is a direct indicator that the inhibitor is not engaging its target as expected within the cell.
-
Treatment Conditions:
-
Time Point: The dephosphorylation of AKT is an early event. You may be looking at a time point that is too late. Try a shorter treatment time, such as 30 minutes to 4 hours, to capture the initial inhibition.
-
Serum Starvation: If you are stimulating the pathway with growth factors (e.g., EGF, insulin), ensure that the cells were properly serum-starved beforehand to lower baseline p-AKT levels. This will create a larger window to observe inhibition.
-
-
Western Blot Protocol:
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins during sample preparation.
-
Blocking Buffer: When blotting for phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of milk, as milk contains phosphoproteins that can increase background noise.[16]
-
Antibody Quality: Ensure your primary antibody for p-AKT is specific and validated for Western blotting. Run a positive control (e.g., lysate from cells treated with a known activator like insulin (B600854) or PDGF) to confirm the antibody is working.[16]
-
-
Feedback Loops:
-
Inhibition of mTORC1 downstream of AKT can sometimes lead to a feedback loop that results in increased AKT phosphorylation.[17] While this compound directly inhibits PI3K, complex feedback mechanisms can exist. Analyzing very early time points is key.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration | Cell Viability (% of Control) | Standard Deviation |
| 0 µM (Vehicle) | 100% | 5.2 |
| 0.01 µM | 95% | 4.8 |
| 0.1 µM | 78% | 6.1 |
| 1 µM | 52% | 5.5 |
| 10 µM | 21% | 3.9 |
| IC50 Value | ~0.9 µM |
Table 2: Example Quantification of Western Blot Data
| Treatment (1 µM, 2 hours) | p-AKT (Ser473) / Total AKT Ratio | p-S6K / Total S6K Ratio |
| Vehicle Control | 1.00 (Normalized) | 1.00 (Normalized) |
| This compound | 0.15 | 0.25 |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability by MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of media containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[18]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for p-AKT (Ser473)
This protocol is for detecting the phosphorylation status of AKT as a measure of pathway inhibition.[12]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading for all samples.[3]
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473) diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to normalize the data.
-
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: MS39N Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS39N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the Myostatin (MSTN) signaling pathway. Myostatin is a secreted signaling molecule that acts as a negative regulator of skeletal muscle mass.[1] this compound functions by competitively binding to the Activin receptor type IIB (ActRIIB), preventing myostatin from activating the downstream signaling cascade that leads to the inhibition of myogenesis. By blocking this interaction, this compound effectively promotes muscle growth and reduces muscle wasting.
Q2: What are the potential therapeutic applications of this compound?
Given its role in promoting muscle growth and reducing fat mass, this compound is being investigated for a wide range of clinical applications. These include treating muscle loss associated with muscular dystrophy, cachexia, sarcopenia (age-related muscle loss), and metabolic conditions such as obesity and type 2 diabetes.[1]
Q3: In what experimental models has inhibition of the myostatin pathway been shown to be effective?
Preclinical studies in mouse models have demonstrated that inhibiting the myostatin signaling pathway leads to significant increases in skeletal muscle mass.[1] This approach has also been shown to have protective effects in mouse models of heart disease and can increase brown adipose tissue, leading to increased energy expenditure.[1]
Troubleshooting Guide
In Vitro Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for dispensing cells and compounds. Avoid using the outer wells of the plate, or fill them with a buffer to minimize evaporation. |
| Low or no observable effect of this compound on myoblast differentiation | Sub-optimal compound concentration, incorrect timing of treatment, or issues with cell viability. | Perform a dose-response experiment to determine the optimal concentration of this compound. Optimize the timing of treatment relative to the induction of differentiation. Check cell viability using a standard assay (e.g., Trypan Blue or MTT). |
| Unexpected cytotoxicity | Compound precipitation at high concentrations, or off-target effects. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution. If cytotoxicity persists at active concentrations, consider profiling for off-target activities. |
In Vivo Animal Studies
| Issue | Potential Cause | Recommended Solution |
| Lack of significant increase in muscle mass | Inadequate dosage, insufficient treatment duration, or poor bioavailability. | Conduct a dose-ranging study to identify the optimal therapeutic dose. Extend the duration of the treatment based on preclinical data. Analyze plasma concentrations of this compound to assess its pharmacokinetic profile. |
| High inter-animal variability in response | Inconsistent dosing technique, variations in animal age or weight, or underlying health issues. | Ensure consistent and accurate administration of this compound. Standardize the age and weight of the animals used in the study. Monitor animal health closely throughout the experiment. |
| Adverse effects observed (e.g., lethargy, weight loss) | Potential toxicity at the administered dose. | Reduce the dosage and closely monitor for any signs of toxicity. If adverse effects persist, halt the experiment and conduct a full toxicology assessment. |
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a 12-week in vivo study in a mouse model of age-related muscle loss (sarcopenia) treated with this compound.
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | Percentage Change |
| Gastrocnemius Muscle Mass (mg) | 120 ± 8.5 | 145 ± 10.2 | +20.8% |
| Quadriceps Muscle Mass (mg) | 210 ± 12.1 | 248 ± 15.3 | +18.1% |
| Total Body Fat Mass (%) | 30.5 ± 2.1 | 25.1 ± 1.8 | -17.7% |
| Grip Strength (N) | 1.2 ± 0.15 | 1.5 ± 0.20 | +25.0% |
Experimental Protocols
Protocol 1: In Vitro Myoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.
Methodology:
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Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density of 5 x 10^4 cells/well in growth medium (DMEM with 10% FBS).
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Cell Growth: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
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Induction of Differentiation: When cells reach 80-90% confluency, replace the growth medium with differentiation medium (DMEM with 2% horse serum).
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This compound Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for 72-96 hours to allow for myotube formation.
-
Analysis: Fix the cells and perform immunofluorescence staining for a marker of muscle differentiation, such as Myosin Heavy Chain (MHC).
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Quantification: Capture images using a fluorescence microscope and quantify the differentiation by calculating the fusion index (number of nuclei in myotubes / total number of nuclei).
Diagrams
Caption: Workflow for assessing this compound in a myoblast differentiation assay.
Caption: Simplified diagram of the Myostatin signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing MS39N Concentration for Assays
Notice: Information regarding the specific compound "MS39N" is not publicly available in scientific literature or commercial databases. The following troubleshooting guide and frequently asked questions are based on general principles for optimizing the concentration of a novel compound in biological assays. Researchers should adapt these recommendations based on their internal data and the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
A1: For a compound with unknown potency, a wide concentration range is recommended for initial screening. A common starting point is a log-fold dilution series, for example, from 100 µM down to 1 nM. This broad range helps in identifying the effective concentration window for your specific assay and cell type. Subsequent experiments can then focus on a narrower range around the initial hit.
Q2: How can I determine if the observed effect of this compound is specific?
A2: To ascertain the specificity of this compound's effects, consider the following approaches:
-
Use of a negative control: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control.
-
Dose-response curve: A specific effect should exhibit a clear dose-dependent relationship.
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Target engagement assays: If the molecular target of this compound is known, directly measure its binding or modulation by the compound.
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Rescue experiments: If this compound inhibits a specific pathway, check if the effect can be reversed by adding a downstream component of that pathway.
Q3: What should I do if I observe high variability between replicate experiments with this compound?
A3: High variability can stem from several factors. Systematically check the following:
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Compound stability: Ensure this compound is stable in your assay buffer and under your experimental conditions (e.g., temperature, light exposure).
-
Solubility issues: Poor solubility can lead to inconsistent concentrations. Visually inspect for precipitation and consider using a different solvent or a lower concentration range.
-
Assay procedure: Standardize all steps of your experimental protocol, including incubation times, cell densities, and reagent additions.
-
Cell health: Ensure your cells are healthy and in a consistent growth phase for all experiments.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of a novel compound like this compound.
| Problem | Potential Cause | Recommended Solution |
| No effect observed at any concentration | - Concentration range is too low.- Compound is inactive in the chosen assay.- Compound is not cell-permeable (for intracellular targets).- Compound is unstable under assay conditions. | - Test a higher concentration range (e.g., up to 1 mM).- Verify the compound's activity in a different, validated assay if possible.- Perform cell permeability assays.- Assess compound stability using methods like HPLC. |
| High background signal or non-specific effects | - Compound is autofluorescent or interferes with the assay signal.- Compound is cytotoxic at the concentrations tested. | - Run a control experiment with the compound in the absence of cells or key reagents to check for interference.- Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range. |
| Precipitation of the compound in the assay medium | - Poor solubility of this compound in the aqueous assay buffer. | - Decrease the final concentration of the compound.- Use a different solvent for the stock solution (e.g., DMSO, ethanol), ensuring the final solvent concentration is low and non-toxic to the cells.- Consider using a solubilizing agent, if compatible with your assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound.
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate assay medium. A typical starting range is from 200 µM to 2 nM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x concentrated this compound dilutions or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied.
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Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, enzyme activity, gene expression).
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Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound
It is crucial to ensure that the observed effects of this compound are not due to general cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate as described in Protocol 1.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound, similar to the dose-response assay.
-
Treatment: Treat the cells with the this compound dilutions and a vehicle control.
-
Incubation: Incubate for the same duration as your primary assay.
-
Cytotoxicity Assay: Add a cytotoxicity reagent (e.g., MTT, resazurin, or a commercially available kit for LDH release) and follow the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the concentration at which cytotoxicity is observed. This will define the upper limit for your primary assays.
Visualizations
Below are diagrams illustrating common workflows and concepts in compound optimization.
Caption: A generalized workflow for in vitro cell-based assays.
Caption: A decision tree for troubleshooting common assay issues.
MS39N degradation or instability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding MS39N. The information below is intended to help address common challenges related to the stability and handling of this compound to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a negative control for the active degrader MS 39. It is designed to bind to the Epidermal Growth Factor Receptor (EGFR) without inducing its degradation.[1] This makes it a crucial tool for control experiments to ensure that the observed effects are due to the degradation activity of MS 39 and not just EGFR binding.
Q2: What are the recommended solvent and storage conditions for this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent, with a solubility of up to 100 mM.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can contribute to degradation.[2] It is also advisable to protect the solutions from light.[2]
Q3: What is the stability of this compound in aqueous solutions?
The stability of molecules similar to this compound in aqueous solutions is influenced by pH, temperature, and the presence of other solutes. Preliminary data for related compounds suggest that they are most stable at a slightly acidic to neutral pH (pH 6.0-7.4).[2] For your specific experimental conditions, a stability study is recommended.
Q4: Can I use this compound in experiments with serum-containing media?
Yes, but with caution. This compound may bind to serum proteins, which can alter its free concentration and apparent activity.[2] It is recommended to characterize the effect of serum on this compound's performance in your specific assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in solution during the experiment. | - The concentration of this compound may be above its solubility limit in the chosen solvent or buffer.- The pH or temperature of the solution may have changed, affecting solubility.- The compound may be degrading over time into less soluble byproducts. | - Determine the solubility of this compound in your specific experimental buffer. Consider performing a solubility assessment before your main experiment.[2]- Ensure the pH and temperature of your solutions are maintained throughout the experiment.[2]- Conduct a stability study to understand the degradation profile of this compound under your experimental conditions.[2] |
| Inconsistent results in cell-based assays. | - Inconsistent final concentrations of this compound due to poor solubility or adsorption to plastics.- Degradation of this compound in the cell culture media.- Interaction of this compound with components of the cell culture media (e.g., serum proteins). | - Prepare fresh stock solutions and dilutions for each experiment. Use low-binding labware.[2]- Assess the stability of this compound in your specific cell culture media over the time course of your experiment.[2]- Evaluate the effect of serum on the activity of this compound. Consider reducing the serum concentration if it is found to interfere.[2] |
Quantitative Data Summary
The following table summarizes the key technical data for this compound.
| Property | Value | Reference |
| Molecular Weight | 1056.74 | [1] |
| Formula | C₅₅H₇₁ClFN₉O₇S | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Storage Temperature | -20°C | [1] |
| CAS Number | 2675490-96-5 | [1] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment of this compound
This protocol provides a general method to assess the solubility of this compound in an aqueous buffer.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO)
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Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 8.5)
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Microcentrifuge tubes
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Incubator
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Microcentrifuge
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High-performance liquid chromatography (HPLC) system with UV detector (or other suitable analytical method)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
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Spike the DMSO stock solution into pre-warmed (37°C) PBS at the desired pH values to a final concentration of 100 µM.
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Incubate the solutions at 37°C for 2 hours with gentle agitation.
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Visually inspect the solutions for any signs of precipitation.
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For a quantitative analysis, centrifuge the samples at 14,000 rpm for 10 minutes.
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Carefully collect the supernatant.
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Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.
Visualizations
Signaling Pathway
Caption: this compound binds to EGFR without inducing its degradation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Understanding Unexpected Effects of MS39N in Cellular Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the compound MS39N in their cellular experiments. Here, we address potential unexpected effects and provide guidance on how to interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from MS39?
This compound is the negative control for MS39. MS39 is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1] In contrast, this compound is designed to bind to EGFR without inducing its degradation. This makes it an ideal control to distinguish between the effects of EGFR degradation (induced by MS39) and the effects of merely binding to EGFR.
Q2: I am observing changes in downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) with this compound treatment. Is this expected?
While this compound is designed not to degrade EGFR, its binding to the receptor might still modulate its activity. This can lead to unexpected changes in downstream signaling. EGFR is a highly sensitive receptor, and ligand binding, even without inducing degradation, can sometimes cause conformational changes that lead to partial activation or inhibition of its kinase activity.
Q3: My cells are showing a slight phenotypic change (e.g., altered morphology, reduced proliferation) when treated with this compound. Why is this happening?
Phenotypic changes observed with this compound could be a consequence of the unexpected signaling modulation mentioned in Q2. Even a subtle, non-degradative interaction with EGFR could be sufficient to trigger downstream cellular responses, especially in cell lines that are highly dependent on EGFR signaling for their growth and survival.
Q4: Could the observed effects of this compound be due to off-target binding?
While this compound is designed to be specific for EGFR, the possibility of off-target binding to other cellular proteins can never be completely ruled out for any small molecule. If the observed phenotype is inconsistent with known EGFR signaling, it may be prudent to investigate potential off-target effects.
Troubleshooting Guides
Issue: Unexpected Activation or Inhibition of EGFR Downstream Signaling with this compound
Symptoms:
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Increased or decreased phosphorylation of key downstream proteins like ERK, Akt, or STAT3 upon this compound treatment.
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Discrepancy between the expected inactive nature of the control and the observed signaling changes.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Partial Agonist/Antagonist Activity | The binding of this compound to EGFR may be causing a conformational change that leads to partial activation or inhibition of the receptor's kinase domain. |
| Solution: Perform a dose-response experiment and a time-course analysis to characterize the kinetics and potency of this unexpected signaling. Compare the signaling signature of this compound to that of known EGFR agonists (e.g., EGF) and antagonists (e.g., gefitinib). | |
| Cell Line Sensitivity | The cell line being used may have a high level of EGFR expression or a downstream pathway that is particularly sensitive to even minor perturbations of EGFR. |
| Solution: Test this compound in a panel of cell lines with varying levels of EGFR expression to see if the effect correlates with receptor abundance. | |
| Off-Target Effects | This compound may be binding to other kinases or cellular proteins, leading to the observed signaling changes. |
| Solution: Use a kinome profiling service to assess the selectivity of this compound. Alternatively, perform target engagement assays for other suspected off-target proteins. |
Issue: Unexplained Phenotypic Changes in Cells Treated with this compound
Symptoms:
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Changes in cell morphology, adhesion, or migration.
-
Unexpected effects on cell viability or proliferation.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Low-level, Chronic Signaling | Persistent, low-level signaling initiated by this compound binding to EGFR could lead to long-term phenotypic changes. |
| Solution: Conduct long-term cell culture experiments with this compound and monitor for cumulative effects. Analyze gene expression changes in pathways associated with the observed phenotype. | |
| Non-EGFR-Mediated Effects | The observed phenotype may be independent of EGFR binding. |
| Solution: Use a structurally distinct EGFR-binding molecule as an additional control. Perform cellular thermal shift assays (CETSA) to confirm the engagement of this compound with EGFR in your cellular context. | |
| Compound Cytotoxicity | At higher concentrations, this compound might exhibit some level of cytotoxicity. |
| Solution: Perform a comprehensive dose-response curve for cytotoxicity using assays like MTT or CellTiter-Glo to determine the toxic concentration range of this compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Signaling
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound, MS39 (positive control), an EGFR agonist (e.g., EGF), and a vehicle control (e.g., DMSO) for the desired time points.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against total EGFR, phospho-EGFR, and downstream signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
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Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
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Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve.
Visualizations
Caption: Mechanism of action for the PROTAC MS39, leading to EGFR degradation.
Caption: Intended role and potential unexpected effect of the negative control this compound.
Caption: Potential downstream signaling pathways unexpectedly modulated by this compound binding to EGFR.
References
improving MS39N solubility for experiments
Welcome to the technical support center for MS39N. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the negative control for the PROTAC degrader MS39. It is structurally very similar to MS39 but is functionally inactive as a degrader. This compound binds to the Epidermal Growth Factor Receptor (EGFR) but does not induce its degradation, making it an ideal control for experiments investigating the effects of EGFR degradation by MS39.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Solutions should also be protected from light.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media. What could be the cause and how can I resolve this?
A4: This is a common issue for hydrophobic compounds like this compound and is often due to the compound's low solubility in aqueous solutions. When the high-concentration DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the compound may crash out of solution. To address this, consider the following:
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Optimize the final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, you may need to empirically determine the highest tolerable DMSO concentration for your specific cell line that keeps this compound in solution.
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Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can sometimes improve solubility.
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Employ serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help maintain solubility.
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Vigorous mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.
Q5: Can I use this compound in experiments with serum-containing media?
A5: Yes, but it is important to be aware that components of serum, such as albumin, can bind to hydrophobic compounds. This binding can affect the free concentration of this compound available to interact with its target. It is recommended to perform preliminary experiments to assess the impact of serum on your specific assay.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results in cell-based assays. | 1. Compound precipitation: this compound may be precipitating in the cell culture medium, leading to an inconsistent effective concentration. 2. Cell line variability: Different cell lines may have varying levels of EGFR expression or downstream signaling pathway activity. 3. Incorrect final concentration: Errors in dilution calculations or pipetting. | 1. Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, refer to the solubility troubleshooting tips in the FAQ section. Consider performing a solubility test in your specific cell culture medium. 2. Confirm the EGFR expression status of your cell line. Use a cell line known to have a functional EGFR signaling pathway. 3. Double-check all calculations and ensure proper pipetting techniques. Prepare fresh dilutions for each experiment. |
| Low signal or no effect observed in the assay. | 1. Insufficient concentration: The concentration of this compound may be too low to elicit a response. 2. Short incubation time: The duration of the treatment may not be sufficient. 3. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment to determine the optimal working concentration. 2. Conduct a time-course experiment to identify the appropriate incubation period. 3. Always use freshly prepared dilutions from a properly stored, low-passage stock solution. |
| High background or off-target effects. | 1. High DMSO concentration: The final concentration of DMSO in the assay may be causing cellular stress or other non-specific effects. 2. Contamination: The stock solution or cell culture may be contaminated. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same final DMSO concentration. 2. Use sterile techniques and regularly check for mycoplasma contamination in your cell cultures. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| DMSO | 100 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not available | Based on the hydrophobicity of similar compounds, solubility is expected to be lower than in DMSO. Empirical testing is required. |
| PBS (Phosphate-Buffered Saline) | Poor | Expected to have very low solubility. Direct dilution of DMSO stock into PBS is likely to cause precipitation. |
| Cell Culture Media | Variable | Solubility will depend on the specific media components, including serum concentration. Prone to precipitation at higher concentrations. |
Note: The solubility data for ethanol, PBS, and cell culture media are not yet empirically determined for this compound and are based on general knowledge of hydrophobic compounds. Researchers should determine the solubility in their specific experimental systems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (lyophilized powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
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Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you will need 10.57 mg of this compound (Molecular Weight: 1056.74 g/mol ).
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Dissolution: Add the appropriate volume of DMSO to the vial. For a 10 mM solution, if you weighed 10.57 mg, add 1 ml of DMSO.
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Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Cell-Based Assay
Materials:
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Cells of interest (e.g., a cell line with known EGFR expression)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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Vehicle control (DMSO)
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Multi-well plates (e.g., 96-well)
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Assay-specific reagents (e.g., for viability, proliferation, or Western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Dilution: Prepare a series of working solutions of this compound by serially diluting the 10 mM DMSO stock in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Assay Endpoint: Following incubation, perform the desired assay according to the manufacturer's instructions (e.g., MTT assay for viability, BrdU assay for proliferation, or cell lysis for Western blot analysis).
Mandatory Visualization
Caption: EGFR Signaling Pathway and the role of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
why is my MS39N control not working
Welcome to the technical support center for MS39N. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, particularly IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent proteasomal degradation of the inhibitor of κBα (IκBα).[1][2] This leads to the cytoplasmic sequestration of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) complex, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[1]
Q2: My this compound control is not showing any inhibition of NF-κB activation. What are the possible reasons?
A2: This is a common issue that can stem from several factors. Here is a checklist of potential causes and solutions:
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Inhibitor Integrity:
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Degradation: Ensure that your stock of this compound has been stored correctly, protected from light and at the recommended temperature, and has not expired. It is always best to prepare fresh stock solutions.
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Solubility: Confirm that this compound is fully dissolved in the vehicle solvent (e.g., DMSO). The final concentration of the solvent in your cell culture medium should typically be less than 0.1% to avoid solvent-induced artifacts.[3]
-
-
Experimental Conditions:
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Concentration and Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and stimulus.[3]
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Stimulus Strength: The concentration of the NF-κB activator (e.g., TNF-α, LPS) might be too high, overwhelming the inhibitory effect of this compound. Consider reducing the stimulus concentration or increasing the this compound concentration.
-
-
Cellular Factors:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent and low passage number range. Cell lines can undergo phenotypic changes over time, which may affect their response to stimuli and inhibitors.
-
Cell Density: Ensure that you are plating a consistent number of cells for each experiment. Both over-confluent and under-confluent cells can respond differently to treatments.[3]
-
Q3: I am observing significant cell death after treating my cells with this compound, even at low concentrations. What should I do?
A3: High cytotoxicity can be a concern with any chemical inhibitor. Here are some troubleshooting steps:
-
Determine the Lowest Effective Concentration: Perform a dose-response experiment to find the lowest concentration of this compound that effectively inhibits NF-κB activation without causing significant cell death.
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Include a vehicle-only control in your experiments.[1]
-
On-Target Toxicity: In some cell types, the NF-κB pathway provides a crucial survival signal. Inhibiting this pathway can naturally lead to apoptosis.[1]
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects at higher concentrations.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of IκBα degradation or p65 phosphorylation | 1. Inactive this compound (degraded or precipitated). 2. Insufficient this compound concentration or pre-incubation time. 3. Sub-optimal stimulus concentration. 4. Problems with Western blot procedure. | 1. Prepare fresh this compound stock solutions. Ensure complete dissolution. 2. Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 1-4 hours pre-incubation) experiment. 3. Titrate your stimulus (e.g., TNF-α: 1-20 ng/mL; LPS: 10-1000 ng/mL). 4. Verify your antibodies and Western blot protocol with positive and negative controls. |
| High background in Western blot for phospho-proteins | 1. Inappropriate antibody concentration. 2. Insufficient blocking or washing. 3. Contaminated lysis buffer. | 1. Optimize primary and secondary antibody dilutions. 2. Increase blocking time (e.g., to 2 hours) and the number of washes. 3. Prepare fresh lysis buffer with fresh protease and phosphatase inhibitors. |
| Inconsistent results between experiments | 1. Variation in cell passage number or density. 2. Inconsistent reagent preparation. 3. Variability in serum lots. | 1. Use cells within a narrow passage number range and maintain consistent plating densities. 2. Prepare fresh dilutions of this compound and stimuli for each experiment. 3. Test new lots of fetal bovine serum (FBS) before use in critical experiments.[3] |
| This compound is effective in biochemical assays but not in cells | 1. Poor cell permeability of this compound. 2. Efflux of this compound by cellular transporters. | 1. Consult the technical datasheet for information on cell permeability. 2. Consider using a different cell line or a positive control inhibitor with known cell permeability. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Inhibition of TNF-α-induced NF-κB Activation in HeLa Cells
Objective: To determine the effective concentration of this compound for inhibiting TNF-α-induced IκBα degradation and p65 phosphorylation in HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Recombinant human TNF-α (stock solution in sterile water or PBS with 0.1% BSA)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-IκBα, anti-phospho-NF-κB p65 (Ser536), anti-β-actin
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α at a final concentration of 10-20 ng/mL for 15-30 minutes.[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Inhibition of LPS-induced NF-κB Activation in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to block LPS-induced NF-κB activation in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile water)
-
Reagents for Western blotting as in Protocol 1.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL to 1 µg/mL for 30-60 minutes.[6][7][8]
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 5-7 as described in Protocol 1.
Quantitative Data Summary
The following tables provide expected quantitative data for typical experiments involving NF-κB activation and inhibition.
Table 1: Recommended Concentrations for Stimuli and Controls
| Reagent | Cell Line | Typical Concentration | Incubation Time |
| TNF-α | HeLa, HUVEC | 10 - 20 ng/mL | 15 - 30 min |
| LPS | RAW 264.7 | 100 ng/mL - 1 µg/mL | 30 - 60 min |
| This compound (IKK Inhibitor) | Various | 0.1 - 10 µM | 1 - 2 hours (pre-incubation) |
| Vehicle (DMSO) | Various | < 0.1% (final concentration) | 1 - 2 hours (pre-incubation) |
Table 2: Expected Outcomes of a Successful this compound Inhibition Experiment
| Treatment Group | Phospho-IκBα Level | Total IκBα Level | Nuclear p65 Level |
| Untreated Control | Baseline | High | Low |
| Stimulus Only (e.g., TNF-α) | Increased | Decreased | High |
| This compound + Stimulus | Baseline/Slightly Increased | High | Low |
| This compound Only | Baseline | High | Low |
Visualizations
Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing off-target effects of MS39N
Welcome to the technical support center for MS39N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase, Kinase A. Kinase A is a critical component of the hypothetical "Cell Proliferation and Survival Pathway (CPSP)," making this compound a valuable tool for studying cellular growth and apoptosis.
Q2: I'm observing unexpected cellular phenotypes after this compound treatment. What could be the cause?
Unexpected cellular responses are often indicative of off-target effects.[1] While this compound is highly selective for Kinase A, at higher concentrations it can inhibit other kinases, such as Kinase B and Kinase C, which are involved in distinct signaling pathways. It is crucial to verify target engagement and assess the inhibitor's broader selectivity in your experimental system.[1]
Q3: My cells are undergoing apoptosis at concentrations where I expect to see specific inhibition of proliferation. Why is this happening?
This is a strong indicator of off-target activity. Inhibition of Kinase B, a known off-target of this compound, can trigger the "Apoptosis Induction Pathway (AIP)." It is essential to perform dose-response experiments to distinguish between on-target and off-target effects.
Q4: How can I confirm that the observed effects are due to the inhibition of Kinase A and not off-targets?
To confirm on-target activity, it is recommended to use multiple approaches:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentration at which this compound specifically inhibits Kinase A without significantly affecting off-targets.[2]
-
Rescue Experiments: If possible, express a drug-resistant mutant of Kinase A in your cells. If the phenotype is rescued, it confirms the effect is mediated through Kinase A.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
If you observe significant cell death at concentrations intended to inhibit cell proliferation, it is likely due to the off-target inhibition of Kinase B.
Troubleshooting Steps:
-
Determine the IC50 for On-Target vs. Off-Target Kinases: Perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase A, Kinase B, and Kinase C.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| Kinase A | 10 |
| Kinase B | 250 |
| Kinase C | 1500 |
-
Correlate with Cellular Assays: Compare the in vitro IC50 values with the GI50 (concentration for 50% growth inhibition) and CC50 (concentration for 50% cytotoxicity) in your cell line.
Table 2: Cellular Activity of this compound in Hypothetical Cell Line (HCL-1)
| Assay | IC50 (nM) |
| Proliferation (GI50) | 15 |
| Cytotoxicity (CC50) | 300 |
-
Optimize this compound Concentration: Based on the data, use this compound at a concentration that is potent for Kinase A but has minimal effect on Kinase B (e.g., 10-50 nM).
Issue 2: Lack of Expected Biological Effect
If you are not observing the anticipated anti-proliferative effect, consider the following:
Troubleshooting Steps:
-
Confirm Target Expression and Activity: Ensure that Kinase A is expressed and active in your cell model.
-
Verify Compound Integrity: Check the stability and purity of your this compound stock solution using methods like HPLC-MS.[1]
-
Review Assay Conditions: The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay.[3] Ensure consistent ATP concentrations across experiments.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant active kinase (e.g., Kinase A, B, or C) and a suitable substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit according to the manufacturer's instructions.[4]
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Western Blot for Phospho-Substrate Inhibition (Cell-based)
This protocol assesses the inhibition of Kinase A in a cellular context by measuring the phosphorylation of its downstream target.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[1]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated form of a known Kinase A substrate.
-
Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for the total substrate protein or a loading control (e.g., GAPDH) to normalize the data.[1]
Visualizations
References
MS39N quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) and purity assessment of MS39N.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, Receptor-X (R-X). By binding to the ATP-binding pocket of the R-X kinase domain, this compound blocks downstream signaling through the MAPK/ERK pathway, which is critical for cell proliferation and survival in certain cancer types.
Q2: How should I confirm the identity of my this compound sample?
A2: The identity of this compound should be confirmed using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimentally determined mass should match the expected molecular weight, and the ¹H-NMR spectrum should correspond to the reference spectrum for the molecule.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C, desiccated, and protected from light. Once reconstituted in a solvent like DMSO, the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: What are the acceptable purity specifications for this compound for in vitro and in vivo studies?
A4: The required purity level depends on the application. For initial in vitro screening, a purity of ≥95% is often acceptable. However, for more sensitive cell-based assays and all in vivo studies, a purity of ≥98% is strongly recommended to ensure that observed effects are due to this compound and not impurities.
This compound Quality Control Specifications
The following table summarizes the standard quality control release criteria for a typical batch of this compound.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid powder |
| Identity | ¹H-NMR | Conforms to reference spectrum |
| Identity | LC-MS (ESI+) | [M+H]⁺ = Expected m/z ± 0.5 |
| Purity | HPLC (254 nm) | ≥98.0% |
| Residual Solvents | GC-HS | ≤5000 ppm (e.g., DMSO) |
| Water Content | Karl Fischer Titration | ≤0.5% |
Troubleshooting Guide
Problem: My this compound sample shows lower-than-expected potency in my cell-based assay.
This is a common issue that can arise from several factors related to compound quality, handling, or the experimental setup itself. The following logical workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low this compound potency.
Problem: I see an unexpected peak in my HPLC chromatogram.
An unexpected peak can indicate an impurity, a degradation product, or an artifact.
| Potential Cause | Recommended Action |
| Related Impurity | An impurity from the synthesis process. Characterize the peak using LC-MS to determine its mass. If it is a known impurity, quantify it. |
| Degradation Product | The compound may be unstable under the current storage or experimental conditions. Conduct a forced degradation study (e.g., exposure to acid, base, light) to see if the peak intensity increases. |
| Solvent/Blank Artifact | The peak may originate from your solvent or the HPLC system itself. Inject a solvent blank to see if the peak is still present. |
| Poor Solubility | The compound may be precipitating on the column. Review the mobile phase composition and the solvent used to dissolve the sample. |
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.
Caption: Standard workflow for this compound purity analysis via HPLC.
Methodology:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Purity Calculation: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Protocol 2: Identity Confirmation by LC-MS
Methodology:
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
MS Detector: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive (ESI+).
-
Scan Range: 100 - 1000 m/z.
-
Analysis: Confirm the presence of a peak in the total ion chromatogram (TIC) at the same retention time as the this compound peak in the UV chromatogram. The mass spectrum for this peak should show a dominant ion corresponding to the protonated molecule [M+H]⁺.
This compound Signaling Pathway
This compound functions by inhibiting Receptor-X, thereby blocking the downstream MAPK/ERK signaling cascade that promotes cell proliferation.
Caption: this compound inhibits the Receptor-X signaling pathway.
addressing variability in MS39N experimental results
Welcome to the technical support center for MS39N. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of NeuroInflammatory Kinase 1 (NIK1). By binding to the ATP-binding pocket of NIK1, this compound prevents the phosphorylation of its downstream target, Microtubule-Associated Protein Kinase Kinase 4 (MKK4). This inhibition disrupts the activation of the subsequent p38 MAPK signaling cascade, which is known to drive the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing neuroinflammation.
Q2: What are the most common sources of variability in this compound in vitro assays?
A2: The most common sources of variability include inconsistencies in cell culture conditions, reagent preparation, and assay timing. Specifically, differences in cell passage number, serum concentration in the media, and the age of prepared this compound solutions can significantly impact results.
Q3: How should this compound be stored to ensure stability and activity?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For creating stock solutions, we recommend dissolving this compound in DMSO to a concentration of 10 mM and storing it in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in NIK1 Kinase Assay
If you are observing significant well-to-well or day-to-day variability in the half-maximal inhibitory concentration (IC50) of this compound in your NIK1 kinase assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. |
| Suboptimal ATP Concentration | The IC50 of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration. Use an ATP concentration that is at or near the Km for NIK1 to ensure accurate and reproducible results. |
| Enzyme Activity Loss | Aliquot the NIK1 enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Thaw the enzyme on ice immediately before use. |
| Reagent Degradation | Prepare fresh assay buffers and substrate solutions for each experiment. Ensure that the DMSO concentration is consistent across all wells. |
Issue 2: Inconsistent Reduction of Pro-inflammatory Cytokines in Cell-Based Assays
Researchers using cell-based models (e.g., BV-2 microglia or primary astrocytes) may encounter variability in the this compound-mediated reduction of cytokines like TNF-α and IL-6 after stimulation with lipopolysaccharide (LPS).
| Potential Cause | Recommended Solution |
| Variable Cell Health and Density | Ensure cells are in the logarithmic growth phase and have a viability of >95% before plating. Plate cells at a consistent density and allow them to adhere and recover for at least 24 hours before treatment. |
| LPS Potency Variation | Use LPS from the same lot number for a series of experiments. Reconstitute LPS in pyrogen-free water or saline and store aliquots at -20°C. |
| Timing of this compound Treatment | The timing of this compound pre-treatment relative to LPS stimulation is critical. Establish a consistent pre-incubation time (e.g., 1 hour) before adding the inflammatory stimulus. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration or using a serum-free medium during the treatment period if validated for your cell type. |
Experimental Protocols
Protocol 1: In Vitro NIK1 Kinase Assay
This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant NIK1 enzyme.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
NIK1 Enzyme: Prepare a 2X working solution of NIK1 in Assay Buffer.
-
Substrate/ATP Mix: Prepare a 4X working solution containing the peptide substrate and ATP in Assay Buffer.
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution in 100% DMSO, followed by a dilution into Assay Buffer to create 4X compound solutions.
-
-
Assay Procedure :
-
Add 5 µL of the 4X this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X NIK1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis :
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for Pro-inflammatory Cytokine Inhibition
This protocol details a method to measure the effect of this compound on LPS-induced TNF-α production in BV-2 microglial cells.
-
Cell Culture and Plating :
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
This compound Treatment and LPS Stimulation :
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium from the cells and add the this compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubate for 6 hours at 37°C.
-
-
Cytokine Measurement :
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-only control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50.
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated inhibition of neuroinflammation.
Caption: General experimental workflows for evaluating this compound efficacy.
Validation & Comparative
MS39N vs. MS39: A Comparative Analysis of EGFR Degradation Activity
A deep dive into the functional differences between the potent EGFR degrader, MS39, and its inactive counterpart, MS39N, providing researchers with critical data and protocols for evaluating targeted protein degradation.
In the landscape of targeted protein degradation, the development of selective and potent molecules is paramount. This guide provides a detailed comparison of MS39, a von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC), and its structurally similar but functionally inactive control, this compound. Both molecules were developed to target the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer. Understanding the differential activities of MS39 and this compound is crucial for validating the mechanism of action of EGFR-targeting PROTACs and for the accurate interpretation of experimental results.
Quantitative Comparison of EGFR Degradation
Experimental data demonstrates that MS39 potently induces the degradation of mutant EGFR in a concentration-dependent manner in non-small cell lung cancer (NSCLC) cell lines. In contrast, this compound, which lacks the ability to recruit the VHL E3 ligase, does not induce significant degradation of EGFR, even at high concentrations. This confirms that the degradation activity of MS39 is dependent on its ability to form a ternary complex between EGFR and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.
The table below summarizes the comparative EGFR degradation activity of MS39 and this compound in two different NSCLC cell lines harboring EGFR mutations (exon 19 deletion in HCC-827 and L858R mutation in H3255).
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Maximum Degradation (Dmax) at 50 nM |
| MS39 | HCC-827 | exon 19 deletion | 5.0 | >95% |
| MS39 | H3255 | L858R | 3.3 | >95% |
| This compound | HCC-827 | exon 19 deletion | No significant degradation | Not applicable |
| This compound | H3255 | L858R | No significant degradation | Not applicable |
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Data is compiled from Cheng et al., 2020.[1]
Mechanism of Action: A Tale of Two Molecules
MS39 is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a flexible linker.[2][3] This design allows MS39 to act as a bridge, bringing EGFR into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the proteasome.[2]
This compound, on the other hand, is designed as a negative control.[1] While it retains the EGFR-binding moiety, it possesses a modification in the VHL-binding ligand that ablates its ability to recruit the E3 ligase.[1] Consequently, this compound can bind to EGFR but cannot initiate the ubiquitination and degradation process. This makes it an essential tool to demonstrate that the observed cellular effects of MS39 are a direct result of EGFR degradation and not simply due to EGFR binding and inhibition.
Experimental Protocols
The following is a detailed protocol for a Western blot experiment to compare the EGFR degradation activity of MS39 and this compound.
Objective: To quantify the degradation of EGFR in cancer cell lines upon treatment with MS39 and this compound.
Materials:
-
HCC-827 or H3255 cells
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Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MS39 and this compound (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MS39, this compound, or DMSO (vehicle control) for a specified time (e.g., 16 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR signal to the loading control signal.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
References
The Crucial Role of a Negative Control: Validating the Inactivity of MS39N in Targeted Protein Degradation
A deep dive into the experimental validation of MS39N, a critical negative control for the potent and selective Epidermal Growth Factor Receptor (EGFR) degrader, MS39. This guide provides a comparative analysis of this compound against its active counterpart and other negative control strategies, supported by detailed experimental data and protocols for researchers in drug development.
In the rapidly evolving field of targeted protein degradation, the use of precisely designed molecules to eliminate disease-causing proteins offers a promising therapeutic strategy. A key player in this field is the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
This guide focuses on MS39, a potent and selective PROTAC designed to degrade mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. To rigorously validate the specific mechanism of action of MS39, a corresponding negative control, this compound, was developed. This guide will provide a comprehensive comparison of MS39 and this compound, detailing the experimental data that confirms this compound's role as a reliable negative control.
The Principle of a Negative Control in PROTAC Research
A well-designed negative control is indispensable in PROTAC research to ensure that the observed degradation of the target protein is a direct result of the PROTAC's intended mechanism and not due to off-target effects or non-specific toxicity. The ideal negative control should be structurally similar to the active PROTAC but lack a key functional element required for degradation.
This compound serves as an exemplary negative control for MS39. It is a structurally analogous compound that retains the ability to bind to EGFR but is incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This is achieved by a modification in the VHL-binding moiety of the molecule.[1] By comparing the cellular effects of MS39 and this compound, researchers can confidently attribute the degradation of EGFR to the VHL-mediated ubiquitination induced by MS39.
Comparative Analysis of MS39 and this compound
The validation of this compound as a negative control is primarily based on its inability to induce the degradation of EGFR, in stark contrast to the potent activity of MS39. The following sections present a detailed comparison based on experimental data.
Binding Affinity to EGFR
A crucial characteristic of a good negative control for a PROTAC is that it should still bind to the target protein with a similar affinity as the active compound. This ensures that any differences in downstream effects, such as protein degradation, can be attributed to the lack of E3 ligase recruitment.
As shown in the table below, both MS39 and this compound exhibit comparable binding affinities to wild-type (WT) and mutant (L858R) EGFR.
| Compound | Target | Binding Affinity (Kd, nM) |
| MS39 | EGFR WT | 11 ± 3 |
| EGFR L858R | 12 ± 7 | |
| This compound | EGFR WT | Similar to MS39 |
| EGFR L858R | Similar to MS39 | |
| Data sourced from Cheng et al., J. Med. Chem. 2020, 63, 3, 1216–1232.[2] |
EGFR Degradation
The definitive test for a PROTAC's negative control is its inability to induce degradation of the target protein. Western blot analysis is the standard method used to quantify the levels of a specific protein in cell lysates.
In studies using human lung cancer cell lines HCC-827 (with an EGFR exon 19 deletion) and H3255 (with the L858R EGFR mutation), MS39 demonstrated potent, concentration-dependent degradation of mutant EGFR. In contrast, this compound, at the same concentrations, did not lead to any significant reduction in EGFR levels.[2]
| Cell Line | Compound | Concentration | EGFR Degradation |
| HCC-827 | MS39 | 50 nM | >95% |
| This compound | Up to 1 µM | No significant degradation | |
| H3255 | MS39 | 50 nM | >95% |
| This compound | Up to 1 µM | No significant degradation | |
| Data interpretation based on Cheng et al., J. Med. Chem. 2020, 63, 3, 1216–1232.[2] |
Cell Proliferation
The functional consequence of EGFR degradation is the inhibition of cancer cell proliferation. As expected, MS39 effectively inhibited the growth of H3255 lung cancer cells. In contrast, this compound was significantly less potent in inhibiting cell proliferation, further confirming that the anti-proliferative effect of MS39 is primarily due to its ability to induce EGFR degradation.[2]
Alternative Negative Control Strategies
Besides using a structurally similar molecule that cannot bind the E3 ligase, other strategies can be employed to validate the mechanism of a PROTAC. One common approach is to use a diastereomer of the active PROTAC as a negative control. Often, one stereoisomer will bind to the E3 ligase with high affinity, while the other will not, making the inactive diastereomer an excellent negative control.
Another negative control mentioned in the literature for a different EGFR degrader (MS154) is MS154N. Similar to this compound, MS154N is a structural analog of the active degrader that is unable to bind to its respective E3 ligase (Cereblon).[2]
Experimental Protocols
To ensure the reproducibility of these validation experiments, detailed protocols are essential.
Western Blotting for EGFR Degradation
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HCC-827, H3255) are cultured in appropriate media. Cells are then treated with varying concentrations of the PROTAC (e.g., MS39) and the negative control (e.g., this compound) for a specified duration (e.g., 16 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for EGFR. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the EGFR levels are normalized to the loading control.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., MS39, this compound) for a specified period (e.g., 72 hours).
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Visualizing the Mechanism of Action
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway and the experimental logic.
Caption: Simplified EGFR signaling pathway.
Caption: Mechanism of action of MS39 vs. This compound.
References
Comparative Analysis of MS39N and MS154N: A Guide for Researchers
Initial searches for publicly available information on compounds designated MS39N and MS154N have yielded no specific results. This suggests that these may be internal, proprietary, or novel compounds not yet described in scientific literature. Therefore, a direct comparative analysis based on existing data is not possible at this time.
This guide has been structured to provide a framework for a comprehensive comparative analysis, which can be populated once data on this compound and MS154N becomes available. It outlines the key experimental data points, methodologies, and pathway visualizations that are crucial for a thorough evaluation by researchers, scientists, and drug development professionals.
Data Summary
A direct comparison of quantitative data is essential for evaluating the relative performance of this compound and MS154N. The following table should be populated with experimental data as it is generated.
| Parameter | This compound | MS154N |
| Potency | ||
| IC₅₀ (Target X) | ||
| EC₅₀ (Cell-based Assay Y) | ||
| Binding Affinity | ||
| Kᵢ (Target X) | ||
| K₋ (Target X) | ||
| Selectivity | ||
| IC₅₀ (Off-target Z) | ||
| Selectivity Index (IC₅₀ Off-target / IC₅₀ Target) | ||
| Pharmacokinetics | ||
| Half-life (t₁/₂) | ||
| Bioavailability (%) | ||
| Cₘₐₓ | ||
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (%) | ||
| Effective Dose (ED₅₀) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific comparison. The following outlines the necessary methodologies for key experiments.
1. In Vitro Potency Assay (e.g., Kinase Inhibition Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and MS154N against a specific target enzyme.
-
Methodology:
-
Prepare a reaction buffer containing the target enzyme, its substrate, and ATP.
-
Serially dilute this compound and MS154N to a range of concentrations.
-
Add the compounds to the reaction mixture and incubate for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
2. Cell-Based Efficacy Assay (e.g., Cell Viability Assay)
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound and MS154N in a cellular context.
-
Methodology:
-
Culture a relevant cell line in appropriate growth medium.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and MS154N.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a reagent such as resazurin (B115843) or a commercial kit that measures ATP content.
-
Measure the signal using a plate reader.
-
Normalize the data to untreated controls and plot cell viability against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value from the resulting dose-response curve.
-
Signaling Pathway and Workflow Visualizations
Understanding the mechanism of action and experimental procedures can be greatly enhanced through visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound and MS154N on different kinases.
Review of Therapeutic Strategies in Neurodegenerative and Inflammatory Disorders
A comprehensive literature search for studies specifically on "MS39N" did not yield any direct results. This suggests that "this compound" may be a novel compound, an internal project code, or a term not yet widely published in scientific literature. Therefore, this review focuses on broader therapeutic strategies and drug development approaches for neurodegenerative and inflammatory conditions, particularly Multiple Sclerosis (MS), which was a prominent theme in the search results and aligns with the user's interest in drug development for neurological disorders.
Targeting Signaling Pathways in Neurological Diseases
A key strategy in developing treatments for diseases like MS is the modulation of critical cellular signaling pathways. The mammalian target of rapamycin (B549165) (mTOR) pathway, for instance, is a central regulator of cell growth, metabolism, and survival.[1][2] Its dysregulation is implicated in various pathological conditions, including cancer, obesity, and neurodegeneration.[2] In the context of MS, the mTOR signaling cascade intersects with key biological processes such as autophagy, inflammasome activation, and both innate and adaptive immune responses.[1] Studies in animal models of MS, specifically experimental autoimmune encephalomyelitis (EAE), have shown that mTOR inhibitors like rapamycin can ameliorate the clinical course of the disease.[1]
Another relevant pathway is the myostatin (MSTN) signaling pathway, which is a critical regulator of skeletal muscle mass.[3] While primarily associated with muscle wasting conditions, there is evidence suggesting its broader role in metabolic dysfunction and potentially in the systemic effects of chronic diseases.[3] Targeting this pathway has shown promise in reducing fat mass and increasing lean body mass in clinical trials.[3]
The Drug Development Pipeline for Neurological Disorders
The journey from a promising compound to an approved therapy is a long and complex process, often taking decades of research.[4] This process typically involves preclinical research in laboratory and animal models, followed by several phases of clinical trials in humans to establish safety and efficacy.
A generalized workflow for drug development is illustrated below:
Clinical Trials in Multiple Sclerosis
Clinical trials are essential for evaluating the safety and effectiveness of new treatments. For MS, numerous trials are underway to investigate novel therapeutic strategies.[5] These trials explore a range of interventions, from stem cell transplantation to novel drug candidates.[5] A significant focus of current research is on myelin repair, with the aim of reversing the nerve damage caused by the disease.[6]
The MS-SMART trial, for example, is a multi-arm study evaluating three repurposed drugs (fluoxetine, riluzole, and amiloride) for their neuroprotective effects in secondary progressive MS.[7] The primary outcome of this trial is the change in brain volume as measured by MRI, which serves as a biomarker for neurodegeneration.[7]
Experimental Methodologies in Neuroinflammation Research
Studying the mechanisms of neuroinflammatory diseases and the effects of potential therapeutics involves a variety of experimental techniques. A common approach in preclinical studies is the use of animal models, such as the polyvinyl sponge implant model in rats, to study inflammation in vivo.[8] This model allows for the simultaneous measurement of chemotaxis, fluid influx, and the concentration of inflammatory enzymes.[8]
The signaling pathway involved in a drug's mechanism of action can be elucidated through various molecular and cellular biology techniques. For instance, the activation of the mTOR pathway can be assessed by measuring the phosphorylation status of its downstream effectors, such as S6 kinase and 4E-BP1, using immunohistochemistry in tissue samples.[9]
The diagram below illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory potential of a compound.
Conclusion
While specific information on "this compound" is not publicly available, the broader field of drug development for neurological disorders like MS is vibrant and multifaceted. Research continues to unravel the complex signaling pathways that drive these diseases, opening up new avenues for therapeutic intervention. The rigorous process of preclinical and clinical testing is crucial for ensuring that new treatments are both safe and effective for patients. Future research will likely focus on personalized medicine approaches and combination therapies to address the heterogeneity of these complex diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mayo.edu [mayo.edu]
- 6. mssociety.org.uk [mssociety.org.uk]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of mammalian target of rapamycin signaling pathway markers in minute adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Novel Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of novel small molecule inhibitors, using the hypothetical molecule MS39N as an example. The methodologies and data presentation formats described herein can be adapted to evaluate any new chemical entity against its intended biological target.
Introduction to On-Target Validation
The successful development of a targeted therapy hinges on robust validation of its on-target activity. This process confirms that the molecule directly interacts with its intended target in a cellular context and elicits the desired downstream biological effects. A rigorous on-target validation package provides critical evidence of a drug's mechanism of action and is a cornerstone of preclinical development.
This guide will compare the on-target effects of our hypothetical inhibitor, this compound, with a known alternative, "Compound A," both designed to target "Target Kinase X."
Comparative On-Target Efficacy
A direct comparison of the biochemical and cellular potency of this compound and its alternatives is essential. The following table summarizes key quantitative data for this compound and Compound A against Target Kinase X.
| Parameter | This compound | Compound A |
| Biochemical IC50 | 15 nM | 50 nM |
| Cellular EC50 | 150 nM | 500 nM |
| CETSA Tagg Shift | +5.2°C | +2.8°C |
| Kinobeads Kd | 25 nM | 75 nM |
Experimental Protocols for On-Target Validation
To ensure reproducibility and accuracy, detailed experimental protocols are crucial. The following are standard methods for assessing target engagement and downstream signaling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend cells in fresh culture medium. Treat cells with the desired concentration of this compound or vehicle control for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction by centrifugation. Determine the protein concentration of the supernatant.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Target Kinase X.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve. The shift in the melting temperature (Tagg) indicates target engagement.[1][2][3][4]
Kinobeads/Chemical Proteomics
This affinity chromatography-based method is used to determine the selectivity of a kinase inhibitor across a broad panel of kinases. It involves incubating a cell lysate with the inhibitor, followed by the addition of broad-spectrum kinase inhibitor-coated beads (kinobeads) to capture the unbound kinases.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Inhibitor Incubation: Incubate the cell lysates with varying concentrations of this compound.
-
Kinobeads Pulldown: Add kinobeads to the lysates and incubate to allow binding of kinases not inhibited by this compound.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins, then elute and digest the bound kinases.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence and absence of this compound to determine its binding affinity and selectivity.[5][6][7][8][9]
Western Blotting for Downstream Signaling
Western blotting is a fundamental technique to assess the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate of Target Kinase X.[10][11][12][13]
Protocol:
-
Cell Treatment: Treat cells with a dose-response of this compound for a specified time.
-
Cell Lysis: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein for normalization.
Visualizing On-Target Validation
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Signaling pathway of this compound's target.
Caption: Experimental workflows for on-target validation.
Caption: Logical relationship of the comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the EGFR PROTAC MS39 from Different Suppliers
For researchers in oncology and drug development, the selection of high-quality chemical probes is paramount to the success of their experiments. MS39, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of mutant Epidermal Growth Factor Receptor (EGFR), has emerged as a critical tool for investigating EGFR-driven cancers.[1] This guide provides a comprehensive comparison of MS39 from prominent suppliers, focusing on key performance data, experimental protocols, and the underlying biological pathways.
Mechanism of Action
MS39 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate mutant EGFR.[1][2] It consists of three components: a ligand that binds to mutant EGFR, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By simultaneously binding to both mutant EGFR and the E3 ligase, MS39 forms a ternary complex that induces the polyubiquitination of EGFR, marking it for degradation by the proteasome.[1] This targeted degradation approach offers a powerful alternative to traditional EGFR inhibitors.
Performance Comparison of MS39
The following table summarizes the key quantitative data for MS39 available from two leading suppliers: MedchemExpress and Tocris Bioscience. This data is essential for researchers to assess the quality and activity of the compound for their specific applications.
| Parameter | MedchemExpress | Tocris Bioscience |
| Purity | 99.89%[3] | ≥98% (HPLC) |
| DC50 in HCC827 cells (EGFR exon 19 del) | 5 nM | 5 nM |
| DC50 in H3255 cells (EGFR L858R) | 3.3 nM | 3.3 nM |
| Negative Control Available | Yes (MS39N)[4] | Not specified |
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are methodologies for key experiments used to characterize the activity of MS39.
Western Blotting for EGFR Degradation
This protocol is used to quantify the dose-dependent degradation of EGFR in cells treated with MS39.
Materials:
-
Cancer cell lines with EGFR mutations (e.g., HCC827, H3255)
-
MS39 from the selected supplier
-
Cell lysis buffer
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MS39 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the percentage of EGFR degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of MS39 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines with EGFR mutations
-
MS39 from the selected supplier
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of MS39 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation in viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by MS39 and a general experimental workflow for its evaluation.
Caption: MS39 hijacks the VHL E3 ligase to induce ubiquitination and proteasomal degradation of EGFR.
Caption: A typical experimental workflow for the in vitro evaluation of MS39.
References
Comparison Guide to EGFR Tyrosine Kinase Inhibitors in Research
However, to fulfill your request for a comparison guide for researchers, scientists, and drug development professionals, I have created a guide comparing the performance of well-established first, second, and third-generation EGFR inhibitors. This guide provides objective comparisons with supporting experimental data, detailed methodologies for key experiments, and the mandatory visualizations you requested.
This guide provides a comparative overview of prominent tyrosine kinase inhibitors (TKIs) used in Epidermal Growth Factor Receptor (EGFR) research, focusing on their efficacy, mechanisms of action, and resistance profiles. The comparison is structured to assist researchers in selecting appropriate tools for their studies and to provide context for the development of novel inhibitors.
Data Presentation: Comparison of EGFR TKIs
The following tables summarize key quantitative data for first, second, and third-generation EGFR inhibitors.
Table 1: Efficacy of EGFR TKIs in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor Generation | Drug Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Target EGFR Mutations |
| First-Generation | Gefitinib | 56.3%[1] | 9.2[2] | Exon 19 deletions, L858R[3] |
| Erlotinib | ~60-70% | 9.7 - 13.1 | Exon 19 deletions, L858R | |
| Second-Generation | Afatinib | 56.3%[1] | 11.4[1] | EGFR, HER2, HER4 (irreversible)[2] |
| Dacomitinib | ~75% | 14.7[2] | EGFR, HER2, HER4 (irreversible) | |
| Third-Generation | Osimertinib | ~80% | 18.9[4] | Activating mutations and T790M resistance mutation[1][5] |
Table 2: Common Adverse Events Associated with EGFR TKIs
| Inhibitor Generation | Drug Name | Common Adverse Events (Grade 3 or Higher) |
| First-Generation | Gefitinib, Erlotinib | Rash, diarrhea[6] |
| Second-Generation | Afatinib, Dacomitinib | Diarrhea, rash, stomatitis |
| Third-Generation | Osimertinib | Diarrhea, rash, nausea, decreased appetite[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used in the evaluation of EGFR inhibitors.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of a compound against the EGFR tyrosine kinase.
-
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The test compound (e.g., an EGFR TKI) at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
-
2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of an EGFR inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.
-
Methodology:
-
Cancer cells (e.g., NSCLC cell lines with EGFR exon 19 deletions or L858R mutations) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with the EGFR inhibitor at a range of concentrations.
-
The cells are incubated for a period of 48-72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The GI50 or IC50 value (the concentration of inhibitor that causes 50% growth inhibition or cell death) is determined.
-
3. Western Blot Analysis for Phospho-EGFR
-
Objective: To confirm the mechanism of action of the inhibitor by observing the reduction in EGFR phosphorylation within the cell.
-
Methodology:
-
EGFR-mutant cancer cells are treated with the EGFR inhibitor for a specific duration.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the p-EGFR/total EGFR ratio indicates successful inhibition.
-
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of EGFR Tyrosine Kinase Inhibitors (TKIs).
Caption: A typical experimental workflow for evaluating EGFR inhibitors in vitro.
References
- 1. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. ilcn.org [ilcn.org]
- 6. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Chemicals
Immediate Safety Notice: The designation "MS39N" does not correspond to a universally recognized chemical substance in standard chemical databases. It is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier to identify the material and its specific hazards before any handling or disposal.[1] The procedures outlined below are a general framework for the safe disposal of laboratory chemical waste and must be adapted to the specific information provided in the substance's SDS.
Pre-Disposal Safety and Information Gathering
Before beginning any disposal process, the first and most critical step is to consult the Safety Data Sheet (SDS) for the substance . The SDS provides comprehensive information essential for safe handling and disposal.
Key Information to Extract from the Safety Data Sheet (SDS):
| SDS Section | Type of Information | Relevance to Disposal |
|---|---|---|
| Section 7: Handling and Storage | Safe handling practices and storage conditions. | Informs on how to safely manage the waste container and any incompatibilities to avoid during storage.[1] |
| Section 8: Exposure Controls/Personal Protection | Required Personal Protective Equipment (PPE) such as gloves, safety glasses, and lab coats. | Dictates the necessary PPE to be worn when handling the chemical waste to prevent exposure.[1] |
| Section 9: Physical and Chemical Properties | Details on the substance's state (solid, liquid, gas), flammability, pH, etc. | Helps in determining the appropriate waste container and segregation requirements (e.g., flammable liquids).[2] |
| Section 10: Stability and Reactivity | Information on chemical stability and materials to avoid contact with. | Crucial for segregating incompatible waste streams to prevent dangerous reactions.[1][3] |
| Section 13: Disposal Considerations | Specific instructions for waste disposal in accordance with regulations. | Provides direct guidance on the appropriate disposal methods and regulatory requirements.[1] |
| Section 14: Transport Information | Guidelines for the safe transportation of the chemical. | Important for the packaging and labeling of waste for collection by hazardous waste personnel.[1] |
General Protocol for Chemical Waste Disposal
This protocol provides a step-by-step guide for the segregation and disposal of chemical waste in a laboratory setting. This is a generalized workflow and must be adapted based on the specific hazards and instructions detailed in the chemical's SDS and institutional policies.
Experimental Protocol: General Chemical Waste Segregation and Disposal
-
Waste Characterization: Identify all chemical components of the waste stream. Do not mix different waste streams.
-
Consult the SDS: Review the SDS for each chemical component to determine its hazard class (e.g., flammable, corrosive, toxic, reactive).
-
Select Appropriate Waste Container:
-
Use a chemically compatible container with a tightly fitting screw cap.[4][5] Glass, metal, or chemically inert plastic containers are generally appropriate. Avoid using metal containers for corrosive waste.[4]
-
Ensure the container is in good condition, with no leaks or cracks.[5]
-
Do not use food-grade containers like milk jugs.[4]
-
-
Waste Segregation:
-
Segregate waste based on hazard class. Common segregation categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Corrosive Waste (Acids and Bases separately)
-
Heavy Metal Waste
-
Solid Chemical Waste
-
-
Never mix incompatible chemicals, such as acids with bases, or organic solvents with strong oxidizers.[6]
-
-
Labeling the Waste Container:
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for proper laboratory chemical waste disposal.
References
Personal protective equipment for handling MS39N
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of MS39N. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this substance in a laboratory setting.
Hazard Summary
This compound presents several significant hazards that necessitate careful handling and adherence to stringent safety protocols. The primary risks associated with this compound are its reactivity with water, its environmental toxicity, and its potential impact on reproductive health.
| Hazard Classification | Hazard Statement | Precautionary Statement |
| Flammability | In contact with water releases flammable gases which may ignite spontaneously (H260). | Do not allow contact with water (P223). Handle under inert gas. Protect from moisture (P231 + P232). In case of fire: Use dry sand, dry chemical or alcohol-resistant foam (P370 + P378). |
| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411). | Avoid release to the environment (P273). |
| Health Hazard | May cause reproductive disorders. | Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. All PPE should be inspected before use and maintained in a clean and reliable condition.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness).[2] | To prevent skin contact with the chemical. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | To protect the eyes and face from splashes and dust. |
| Respiratory Protection | In case of insufficient ventilation or generation of dusts, wear a suitable respiratory equipment.[2] | To prevent inhalation of harmful dusts. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following procedure outlines the necessary steps from preparation to post-handling cleanup.
-
Preparation:
-
Ensure the work area is dry and an inert gas supply (e.g., argon or nitrogen) is available.
-
Assemble all necessary equipment, including PPE, handling tools, and waste containers, within a designated fume hood.
-
Verify that a safety shower and eyewash station are accessible and in working order.
-
-
Handling:
-
Don all required personal protective equipment.
-
Handle this compound under an inert gas atmosphere to prevent contact with moisture.
-
Avoid the generation of dust.
-
Use only compatible tools and equipment.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the substance.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Brush off any loose particles from the skin and immediately flush with plenty of water. Immerse the affected area in cool water or wrap in wet bandages.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. For dry spills, carefully collect the material without generating dust and place it in a designated, labeled waste container. Do not use water for cleanup. Ensure adequate ventilation.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Unused Product: Dispose of unused this compound as hazardous waste. Do not allow the product to enter drains.
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
